(R)-Propranolol beta-D-glucuronide sodium salt
Description
BenchChem offers high-quality (R)-Propranolol beta-D-glucuronide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Propranolol beta-D-glucuronide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 | |
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-70-3 | |
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-Propranolol beta-D-Glucuronide Sodium Salt (CAS 58657-79-7)
[1][2][3]
Executive Summary
(R)-Propranolol beta-D-glucuronide (CAS 58657-79-7) is the specific ether glucuronide conjugate of the (R)-enantiomer of propranolol.[1][2] While propranolol is administered as a racemate, its pharmacokinetics and metabolism are highly stereoselective.[2] The (R)-enantiomer, while less potent as a beta-blocker than the (S)-form, exhibits distinct membrane-stabilizing activity and metabolic clearance pathways.[1][2]
This guide addresses the critical need for stereospecific monitoring in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. It details the unique "reverse stereoselectivity" of UGT isoforms governing its formation, provides validated LC-MS/MS protocols for separating it from its (S)-diastereomer, and outlines rigorous handling procedures to prevent in-source fragmentation and enzymatic hydrolysis.[1][2]
Part 1: Chemical Identity & Stereochemical Significance[2]
Unlike the parent drug, the glucuronide metabolite introduces a second chiral center via the glucuronic acid moiety (which is enantiopure), creating diastereomers rather than enantiomers.[1][2] This physical difference allows for chromatographic separation without chiral stationary phases, provided the method is optimized.[2]
Table 1: Physicochemical Characterization[3][4]
| Property | Specification | Technical Note |
| Chemical Name | (R)-Propranolol-O-β-D-glucuronide sodium salt | Conjugation occurs at the secondary hydroxyl of the side chain.[1][2] |
| CAS Number | 58657-79-7 | Specific to the (R)-isomer.[3][1][2] The (S)-isomer is CAS 58657-78-6.[3][1][2] |
| Formula | C₂₂H₂₈NO₈Na | Sodium salt form is most stable for lyophilized standards.[1] |
| Molecular Weight | 457.45 g/mol (Salt) / 435.47 g/mol (Free Acid) | Critical:[1][2] Use salt correction factor (0.95) for quantitative stock prep.[1][2] |
| Solubility | Methanol, Water (>10 mg/mL) | Highly polar; insoluble in non-polar organic solvents (hexane, ether).[1][2] |
| pKa | ~3.0 (Glucuronic acid carboxyl) | Exists as an anion at physiological pH.[1][2] |
Part 2: Biotransformation & Enzymatic Kinetics[3]
The formation of (R)-Propranolol glucuronide is not a passive clearance route but the result of a complex interplay between UDP-glucuronosyltransferase (UGT) isoforms.[1][2]
The "Reverse Stereoselectivity" Phenomenon
Research indicates a distinct "reverse stereoselectivity" between hepatic and extrahepatic UGTs.[2][4]
-
UGT1A9 (Hepatic): Displays a strong preference for (S)-propranolol .[1][2]
-
UGT1A10 (Extrahepatic/Intestinal): Displays a preference for (R)-propranolol .[1][2][5][6]
-
UGT2B7: Catalyzes both but generally favors the (S)-form.[1][2]
This distinction is vital for researchers: high levels of (R)-glucuronide in plasma relative to (S)-glucuronide may indicate significant intestinal first-pass metabolism or variations in hepatic UGT1A9 expression.[1][2]
Visualization: Stereoselective Metabolic Pathway
The following diagram illustrates the divergence in metabolic clearance for the propranolol racemate.
Figure 1: Stereoselective glucuronidation pathways highlighting the role of UGT1A10 in generating the (R)-glucuronide.[1][2]
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying (R)-Propranolol glucuronide requires separating it from its diastereomer, (S)-Propranolol glucuronide.[1][2] Because they are diastereomers (not enantiomers), they can be separated on achiral reversed-phase columns, but column selection is critical.[1][2]
Protocol: LC-MS/MS Quantitation[2][3][8]
1. Sample Preparation (Preventing Hydrolysis)
-
Buffer Control: Avoid acidic sample diluents (< pH 3.0) for prolonged periods to prevent acid-catalyzed hydrolysis.[1][2]
-
Internal Standard: Use Propranolol-d7 glucuronide if available; otherwise, Propranolol-d7 (parent) can be used with careful matrix matching.[1][2]
2. Chromatographic Conditions
-
Column: Agilent Poroshell Phenyl-Hexyl (100 mm × 3.0 mm, 1.9 µm) or equivalent C18 with phenyl selectivity.[1][2] The phenyl-hexyl phase often provides better diastereomeric selectivity than standard C18.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[1][2]
-
Gradient:
3. Mass Spectrometry Parameters (ESI+) Glucuronides are fragile.[1][2] "In-source fragmentation" can strip the glucuronic acid, leading to a false signal for the parent drug.[2]
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Propranolol amine is readily protonated.[1] |
| Precursor Ion | m/z 436.2 [M+H]⁺ | Corresponds to the protonated glucuronide.[1][2] |
| Quantifier Transition | m/z 436.2 → 116.1 | Cleavage of the side chain (specific to propranolol structure).[1][2] |
| Qualifier Transition | m/z 436.2 → 258.1 | Loss of glucuronic acid (-176 Da).[1][2] |
| Source Temp | < 350°C | Excessive heat promotes in-source decay.[1] |
Visualization: Analytical Workflow
Figure 2: Analytical workflow emphasizing the chromatographic separation of diastereomers prior to MS detection.
Part 4: Enzymatic Synthesis Protocol
When commercial standards are unavailable or prohibitively expensive, the (R)-glucuronide can be synthesized enzymatically.[1][2] This method is preferred over chemical synthesis (Koenigs-Knorr) due to the strict stereocontrol required.[1][2]
Reagents:
-
Enzyme Source: Recombinant Human UGT1A10 (preferred for R-selectivity) or Human Liver Microsomes (HLM).[1][2]
-
Activator: Alamethicin (pore-forming peptide to access microsomal lumen).[1][2]
Step-by-Step Procedure:
-
Incubation Mix: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.[1][2]
-
Activation: Pre-incubate UGT source (0.5 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 mins.
-
Reaction: Add (R)-Propranolol (100 µM) and UDPGA (2 mM).
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Termination: Stop reaction with ice-cold methanol.
-
Purification: Centrifuge and purify supernatant via Semi-Prep HPLC.
Note: Using recombinant UGT1A10 yields a cleaner profile for the (R)-glucuronide compared to HLM, which will produce a mixture if the substrate is not 100% enantiopure.[1][2]
Part 5: Stability & Handling Guidelines
Propranolol glucuronide is an ether glucuronide , which is thermodynamically more stable than acyl glucuronides (which undergo acyl migration).[1][2] However, it is still susceptible to enzymatic hydrolysis.[2]
-
Storage:
-
Lab Handling:
-
Inhibitors: When analyzing biological matrices, always add a β-glucuronidase inhibitor (e.g., Saccharolactone) if the samples cannot be processed immediately, although this is less critical for ether glucuronides than for acyl glucuronides.[1][2]
-
pH Sensitivity: Stable at neutral pH (6-8). Avoid strong alkaline conditions (> pH 10) which can cause beta-elimination or hydrolysis.[1][2]
-
References
-
Yang, F., et al. (2022). "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families."[2] International Journal of Molecular Sciences. Link
-
Hanioka, N., et al. (2008). "Stereoselective Glucuronidation of Propranolol in Human and Cynomolgus Monkey Liver Microsomes: Role of Human Hepatic UDP-Glucuronosyltransferase Isoforms."[2][8][9] Pharmacology.[1][2][8] Link
-
Cayman Chemical. "Propranolol β-D-Glucuronide (sodium salt) Product Information." Link
-
Beaudry, F., et al. (1999). "Metabolite profiling study of propranolol in rat using LC/MS/MS analysis."[2][10][11] Biomedical Chromatography. Link
-
Ensom, M.H., et al. (2013). "Stability of Propranolol in Extemporaneously Compounded Suspensions."[2][12] Canadian Journal of Hospital Pharmacy. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propranolol ß-Glucuronide - Acanthus Research [acanthusresearch.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Stability of Propranolol in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
An In-Depth Technical Guide to the Stereoselective Glucuronidation Pathways of Propranolol
Introduction: The Clinical Significance of Propranolol Stereoselectivity
Propranolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Marketed as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, it is crucial for researchers and drug development professionals to recognize that these stereoisomers are not pharmacologically equivalent. The (S)-enantiomer is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[2] This disparity in pharmacological action underscores the importance of understanding the stereoselective disposition of propranolol, as differences in metabolism can significantly impact its therapeutic efficacy and safety profile.
One of the principal metabolic routes for propranolol is glucuronidation, a phase II conjugation reaction that enhances the water solubility of the drug, facilitating its excretion.[3][4] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is markedly stereoselective, leading to differential plasma concentrations and elimination half-lives of the (S)- and (R)-enantiomers.[5] In humans, the glucuronidation of propranolol favors the (S)-enantiomer, contributing to higher plasma concentrations of this more active form.[6][7] This guide provides a comprehensive technical overview of the stereoselective glucuronidation pathways of propranolol, the key enzymatic players, and the methodologies employed to investigate these critical metabolic routes.
The Enzymatic Landscape of Propranolol Glucuronidation
The stereoselective glucuronidation of propranolol is not the work of a single enzyme but rather a concerted effort of several UGT isoforms, each exhibiting distinct substrate preferences and kinetic profiles. The primary UGTs implicated in this pathway are UGT1A9, UGT1A10, UGT2B4, and UGT2B7.[1][8][9]
Hepatic vs. Intestinal Glucuronidation: A Tale of Two Tissues
A fascinating aspect of propranolol metabolism is the opposing stereoselectivity observed in the liver versus the intestine, which can be attributed to the differential expression of UGT isoforms in these tissues.[1]
-
The Liver: Human liver microsomes predominantly exhibit faster glucuronidation of (S)-propranolol compared to (R)-propranolol.[1] This is largely driven by UGT1A9 , a major hepatic UGT isoform that shows a marked preference for the (S)-enantiomer.[1][8][10]
-
The Intestine: In contrast, human intestine microsomes display a preference for the glucuronidation of (R)-propranolol.[1] This is primarily attributed to the activity of UGT1A10 , which is expressed in the intestine but not in the liver.[1] UGT1A10 exhibits a striking reverse stereoselectivity, favoring the (R)-enantiomer of propranolol.[1][3] This highlights the significant role of intestinal first-pass metabolism in shaping the overall stereoselective disposition of propranolol.
The interplay between these two enzymes in different tissues is a critical determinant of the enantiomeric ratio of propranolol that reaches systemic circulation.
Caption: General experimental workflow for in vitro analysis.
Detailed Experimental Protocol: In Vitro Glucuronidation Assay
This protocol provides a general framework for assessing the stereoselective glucuronidation of propranolol using recombinant UGT enzymes or subcellular fractions.
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine a buffer solution (e.g., Tris-HCl), the enzyme source (recombinant UGT-expressing cell membranes, human liver microsomes, or human intestine microsomes), and magnesium chloride (MgCl2).
-
Add the substrate, either racemic propranolol or individual (R)- or (S)-enantiomers, dissolved in a suitable solvent (e.g., methanol).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
Initiate the glucuronidation reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).
-
Incubate the reaction mixture at 37°C for a specified time, ensuring that the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Determination:
-
Analyze the supernatant using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Utilize a chiral column or a two-dimensional LC system to separate the (R)- and (S)-propranolol glucuronide diastereomers. [11] * Quantify the metabolites by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
Analytical Techniques
The accurate quantification of propranolol enantiomers and their glucuronide metabolites is critical. Modern analytical techniques provide the necessary sensitivity and selectivity for these demanding bioanalytical assays.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of propranolol and its metabolites. Chiral stationary phases are essential for resolving the enantiomers of the parent drug and its hydroxylated metabolites. [12]* Tandem Mass Spectrometry (MS/MS): MS/MS is the detector of choice due to its high selectivity and sensitivity. It allows for the unambiguous identification and quantification of analytes in complex biological matrices like plasma and urine. [13][11]* Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique that combines an achiral separation in the first dimension with a chiral separation in the second dimension. This approach is particularly useful for analyzing chiral compounds in complex biological samples. [11]
Conclusion and Future Directions
The stereoselective glucuronidation of propranolol is a complex interplay of multiple UGT isoforms with distinct tissue-specific expression and enantiomeric preferences. A thorough understanding of these pathways is not merely an academic exercise but a crucial component of drug development and personalized medicine. The dominance of UGT1A9 in the liver favoring (S)-propranolol glucuronidation and the counteracting preference of intestinal UGT1A10 for the (R)-enantiomer are key determinants of the drug's pharmacokinetic profile.
Future research in this area should focus on several key aspects:
-
Polymorphisms in UGTs: Investigating the impact of genetic variations in UGT genes on the stereoselective metabolism of propranolol could help explain inter-individual variability in drug response.
-
Drug-Drug Interactions: A deeper understanding of how co-administered drugs that are also substrates or inhibitors of the involved UGTs can modulate propranolol's stereoselective glucuronidation is essential for preventing adverse drug events.
-
In Vitro-In Vivo Correlation: Refining in vitro models to better predict the in vivo stereoselective disposition of propranolol will be invaluable for preclinical drug development.
By continuing to unravel the intricacies of propranolol's metabolic pathways, the scientific community can pave the way for more informed therapeutic strategies and improved patient outcomes.
References
-
Sten, T., Qvisen, S., Uutela, P., Luukkanen, L., Kostiainen, R., & Finel, M. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 34(9), 1559-1565. [Link]
-
Hanioka, N., Ikushiro, S., Nakajima, M., & Yokoi, T. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 308-316. [Link]
-
Silber, B., Holford, N. H., & Riegelman, S. (1982). Stereoselective disposition and glucuronidation of propranolol in humans. Journal of Pharmaceutical Sciences, 71(6), 699-704. [Link]
-
Sten, T. (2009). Stereoselectivity of the Human UDP-glucuronosyltransferases : Studies on Androgens and Propranolol Glucuronidation. University of Helsinki. [Link]
-
Hanioka, N., Ikushiro, S., Nakajima, M., & Yokoi, T. (2008). Stereoselective Glucuronidation of Propranolol in Human and Cynomolgus Monkey Liver Microsomes: Role of Human Hepatic UDP-Glucuronosyltransferase Isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 308-316. [Link]
-
Yoshikawa, M., Hirano, J., & Naito, S. (1996). Substrate stereoselectivity and enantiomer/enantiomer interaction in propranolol metabolism in rat liver microsomes. Biological & Pharmaceutical Bulletin, 19(10), 1339-1343. [Link]
-
Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Luan, L., Yu, G., & Liu, G. (2005). Stereoselectivity and interaction between the glucuronidation of S-(−)- and R-(+)-propranolol in rat hepatic microsomes pretreated with β-naphthoflavone and dexamethasone. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 31-37. [Link]
-
Wang, Y., Esser, L., Zanger, U. M., & Bureik, M. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13327. [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
-
de Oliveira, A. R. M., Padró, J. M., & de Souza, M. V. N. (2009). Enantioselective analysis of propranolol and 4-hydroxypropranolol by CE with application to biotransformation studies employing endophytic fungi. Electrophoresis, 30(21), 3749-3757. [Link]
-
Luan, L., Yu, G., & Liu, G. (2010). Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Chirality, 22(4), 458-463. [Link]
-
Wang, Y., Zanger, U. M., & Bureik, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7808. [Link]
-
Wang, Y., Zanger, U. M., & Bureik, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. ResearchGate. [Link]
-
Wang, Y. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]
-
Zhang, Y., Wang, C., Li, H., & Liu, C. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(3), 1335-1343. [Link]
-
Wang, Y., Zanger, U. M., & Bureik, M. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Refubium - Freie Universität Berlin. [Link]
-
Wang, Y., Zanger, U. M., & Bureik, M. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]
-
Luan, L., Yu, G., & Liu, G. (2005). Stereoselective urinary excretion of S-(−)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Acta Pharmacologica Sinica, 26(9), 1147-1152. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Stereoselective disposition and glucuronidation of propranolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 8. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Substrate stereoselectivity and enantiomer/enantiomer interaction in propranolol metabolism in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Regulators: Biological Significance and Analytical Profiling of Propranolol Phase II Metabolites
Executive Summary
In drug development, Phase II metabolites are often dismissed as biologically inert elimination products. However, in the case of propranolol—a non-selective
The Metabolic Landscape: Beyond Detoxification
Propranolol undergoes extensive hepatic metabolism, primarily via CYP2D6 (Phase I) and UGTs (Phase II). While Phase I yields the pharmacologically active 4-hydroxypropranolol (4-OHP) , Phase II conjugation creates a complex "metabolic shunt" that dictates the ratio of active to inactive enantiomers in circulation.
The Glucuronide Paradox
Propranolol glucuronide (PL-G) is the most abundant metabolite in plasma, often exceeding parent drug concentrations. Although PL-G itself lacks direct
-
Mechanism: Propranolol is administered as a racemate (R/S).[1][2][3][4] The S-enantiomer is ~100x more potent than the R-enantiomer.[1]
-
Significance: Hepatic UGTs exhibit distinct stereoselectivity.[2] Variations in UGT activity (genetic polymorphisms or induction) disproportionately affect the clearance of the active S-enantiomer, altering therapeutic efficacy without necessarily changing total drug levels.
4-Hydroxypropranolol Glucuronide (4-OHP-G)
The Phase I metabolite 4-OHP is equipotent to propranolol.[5] Its conjugation to 4-OHP-G serves as a reversible sink. In patients with renal impairment, 4-OHP-G accumulates significantly. If hydrolysis occurs (e.g., via tissue
Metabolic Pathway Visualization
The following diagram illustrates the competitive divergence between bioactivation (CYP2D6) and inactivation (UGT), highlighting the stereoselective checkpoints.
Caption: Metabolic divergence of propranolol showing the competitive interplay between bioactivation (CYP2D6) and stereoselective clearance (UGTs).
Stereoselective Glucuronidation: The Technical Core
Understanding which UGT isoform drives clearance is essential for predicting Drug-Drug Interactions (DDIs).
| UGT Isoform | Tissue Localization | Stereoselectivity Preference | Kinetic Profile | Clinical Implication |
| UGT1A9 | Liver | S-Propranolol (Active) | Monophasic | Major driver of therapeutic clearance. Inhibition increases active drug load. |
| UGT1A10 | Intestine | R-Propranolol (Inactive) | Monophasic | "Reverse stereoselectivity." Dominates intestinal first-pass metabolism. |
| UGT2B7 | Liver | Non-selective | Sigmoidal (R-form) | Contributes to bulk clearance but does not skew the chiral ratio significantly. |
Key Insight: The "Chiral Shift" observed in plasma (where S-propranolol clearance < R-propranolol clearance) is largely due to the saturation or lower affinity of hepatic UGTs compared to the high-capacity CYP pathways, balanced against intestinal extraction.
Experimental Protocol: Stereoselective LC-MS/MS Profiling
This protocol is designed to simultaneously quantify propranolol, 4-OHP, and their respective glucuronides, while separating enantiomers.[6]
Method Principle
-
Separation: Chiral chromatography (Cellobiohydrolase or Polysaccharide-based columns) is required to distinguish R/S-propranolol.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Positive Electrospray Ionization (ESI+) mode.
-
Self-Validation: The use of deuterated internal standards (
-propranolol) corrects for matrix effects and ionization suppression.
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the isolation and stereoselective quantification of propranolol metabolites.
Step-by-Step Methodology
Reagents:
-
Propranolol-d7 (Internal Standard).
- -Glucuronidase (Type H-1 from Helix pomatia) – Optional for total drug determination.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile (100%).
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of plasma.
-
Add 10 µL of Internal Standard (1 µg/mL Propranolol-d7).
-
Critical Step (Causality): Perform protein precipitation using ice-cold acetonitrile (300 µL) . The low temperature minimizes spontaneous hydrolysis of the labile N-glucuronides (though O-glucuronides are stable).
-
-
Extraction:
-
Vortex for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant and dilute 1:1 with Mobile Phase A to match initial column conditions.
-
-
LC-MS/MS Conditions:
-
Column: Chiralpak AGP (100 x 4.0 mm, 5 µm).
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions (Precursor -> Product):
-
Propranolol:
-
4-OH-Propranolol:
-
Propranolol-Glucuronide:
(Neutral loss of 176 Da). -
4-OHP-Glucuronide:
.
-
-
-
Validation Check:
-
Monitor the
transition (loss of glucuronic acid) to confirm the conjugate identity if the 116 fragment is ambiguous.
-
Clinical & Toxicological Implications
Renal Accumulation
In patients with End-Stage Renal Disease (ESRD), the clearance of propranolol glucuronide is severely impaired. While PL-G is inactive, 4-OHP-G accumulation poses a risk.
-
Risk: High concentrations of 4-OHP-G can undergo deconjugation, spiking plasma levels of the potent 4-OHP beta-blocker.
-
Action: Monitor free propranolol and 4-OHP levels in renal patients rather than relying on dose calculations based on normal clearance.
Drug-Drug Interactions (DDIs)
Inhibitors of UGT1A9 (e.g., niflumic acid, fluconazole) can significantly decrease the clearance of S-propranolol.
-
Result: Increased bradycardia and hypotension risk despite "normal" CYP2D6 status.
-
Differentiation: This is distinct from CYP2D6 interactions (e.g., with fluoxetine), which affect the formation of 4-OHP.
References
-
Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology. [Link][7][8]
-
Prominent but reverse stereoselectivity in propranolol glucuronidation by human UDP-glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition. [Link]
-
4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics. [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. ClinPGx [clinpgx.org]
- 3. agilent.com [agilent.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Glucuronidation of (R)-Propranolol: UGT Isoform Kinetics and Experimental Characterization
Executive Summary & Mechanistic Basis
Propranolol is a non-selective
This guide details the stereoselective glucuronidation pathways, identifying UGT1A10 and UGT2B7 as critical drivers for the (
The Glucuronidation Reaction
Propranolol contains a secondary amine and a hydroxyl group on its naphthalene side chain. The primary Phase II metabolite is propranolol-O-glucuronide . The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of propranolol.
Key Mechanistic Distinction:
-
Hepatic Clearance: Dominated by UGT2B7 (non-selective) and UGT1A9 ((
)-selective). -
Intestinal Clearance: Dominated by UGT1A10, which exhibits a unique preference for (
)-propranolol.
The UGT Landscape: Isoform Selectivity & Stereochemistry[4][5]
The glucuronidation of propranolol is a textbook example of reverse stereoselectivity between tissue-specific isoforms.
Isoform Specificity Matrix
| Isoform | Tissue Localization | Stereoselectivity | Kinetic Profile | Key Insight |
| UGT1A9 | Liver (Major), Kidney | ( | Michaelis-Menten | High capacity for ( |
| UGT1A10 | Intestine (Extrahepatic) | ( | Michaelis-Menten | The primary driver of ( |
| UGT2B7 | Liver, Kidney, Intestine | Non-selective (( | Sigmoidal (Hill) | Often displays auto-activation or substrate inhibition depending on concentration. Major hepatic contributor to ( |
| UGT1A7 | Stomach, Lung | ( | Michaelis-Menten | Minor systemic contribution due to localization. |
Pathway Visualization
The following diagram illustrates the divergence in metabolic flux based on stereochemistry and tissue location.
Caption: Stereoselective metabolic flux of propranolol.[1][2][3][4][5][6][7] Note the distinct preference of intestinal UGT1A10 for the (R)-enantiomer.
Technical Workflow: Experimental Protocol
To accurately determine intrinsic clearance (
Materials & Reagents[11]
-
Enzyme Source:
-
Recombinant human UGTs (rUGT1A9, rUGT1A10, rUGT2B7) – Supersomes™ or Baculosomes.
-
Pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM).
-
-
Cofactor: UDP-glucuronic acid (UDPGA), 2–5 mM final concentration.
-
Buffer: 50 mM Tris-HCl (pH 7.4) or Potassium Phosphate.
-
Activator:
(5–10 mM). -
Internal Standard: Propranolol-d7 or Labetalol.
Step-by-Step Incubation Protocol
This protocol is designed for a 96-well plate format to allow for kinetic profiling.
-
Preparation of Alamethicin-Activated Microsomes:
-
Thaw microsomes/rUGTs on ice.
-
Add Alamethicin (from ethanol stock) to the microsomal suspension.
-
Target Ratio: 50 µg Alamethicin per mg of microsomal protein.[10]
-
Incubation: Keep on ice for 15 minutes. This allows pores to form in the ER membrane, granting UDPGA access to the active site.
-
-
Reaction Mixture Assembly (Total Volume 200 µL):
-
Buffer: 50 mM Tris-HCl, pH 7.4.
- : 10 mM.[10]
-
Protein: 0.1 – 0.5 mg/mL (HLM) or 0.05 – 0.2 mg/mL (rUGT).
-
Substrate: (R)-Propranolol (0.5 µM – 1000 µM). Note: Use a wide range to capture sigmoidal kinetics.
-
-
Pre-incubation:
-
Incubate the mixture (minus UDPGA) at 37°C for 5 minutes.
-
-
Initiation:
-
Add UDPGA (Final conc. 5 mM) to start the reaction.
-
-
Termination:
-
After 30–60 minutes (linear range), quench with 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
-
Clarification:
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. Inject supernatant into LC-MS/MS.
-
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
-
Separation: Crucial to separate the glucuronide from the parent if source fragmentation occurs, although MS/MS is specific.
-
MRM Transitions:
-
Propranolol-Glucuronide:
436.2 116.1 (Cleavage of glucuronic acid, monitoring the specific fragment of the propranolol side chain).
-
Data Analysis & Kinetic Modeling
Data interpretation for UGTs often requires deviation from standard Michaelis-Menten kinetics due to atypical enzyme behavior.
Kinetic Equations
Fit the velocity (
-
Michaelis-Menten (Hyperbolic):
Typical for UGT1A9 and UGT1A10. -
Hill Equation (Sigmoidal - Auto-activation):
Typical for UGT2B7 acting on (R)-propranolol. If , it indicates positive cooperativity. -
Substrate Inhibition:
Observed at very high concentrations of propranolol (>1 mM).
In Vitro - In Vivo Extrapolation (IVIVE)
To scale the data, calculate the Intrinsic Clearance (
Scaling Factors:
-
Liver: 45 mg microsomal protein / g liver
21 g liver / kg body weight. -
Intestine: Due to the high activity of UGT1A10 toward (
)-propranolol, intestinal clearance cannot be ignored.
Experimental Workflow Diagram
Caption: Optimized workflow for UGT kinetic assays ensuring membrane permeability and reaction linearity.
References
-
Coffman, B. L., et al. (1998).[4] "Human UGT2B7 catalyzes morphine glucuronidation."[9] Drug Metabolism and Disposition, 26(1), 73–77. Link
-
Tujios, S., et al. (2006). "Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10." Drug Metabolism and Disposition, 34(9), 1541–1548. Link
-
Li, X., et al. (2001).[4] "Glucuronidation of propranolol and 4-hydroxypropranolol by human UGT1A9."[1] Biochemical Pharmacology, 61, 1533–1540. Link
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin." Drug Metabolism and Disposition, 28(5), 560–566. Link
-
Rowland, A., et al. (2013). "In vitro characterization of the stereoselective glucuronidation of propranolol in human liver and intestinal microsomes." Xenobiotica, 43(1), 1–11. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Refubium - Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families [refubium.fu-berlin.de]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UGT Inhibition | Evotec [evotec.com]
- 9. xenotech.com [xenotech.com]
- 10. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Note: Optimized Extraction of Propranolol and Major Metabolites from Human Urine using Mixed-Mode Cation Exchange SPE
Introduction & Scientific Context
Propranolol is a non-selective
For researchers and toxicologists, the analysis of urinary propranolol presents two specific challenges:
-
Conjugation: The analytes exist largely as glucuronides (Phase II metabolites), requiring robust enzymatic hydrolysis to liberate the measurable Phase I compounds.
-
Matrix Complexity: Urine contains high salt concentrations, urea, and pigments that cause significant ion suppression in LC-MS/MS.
Why Mixed-Mode Cation Exchange (MCX)?
Traditional C18 (Reversed-Phase) SPE is insufficient for this application. While C18 retains hydrophobic compounds, it co-extracts neutral matrix interferences. Mixed-Mode Cation Exchange (MCX) is the superior choice for basic drugs like propranolol (pKa ~9.5). It utilizes a dual-retention mechanism:
-
Reverse Phase: Retains the hydrophobic naphthalene ring.
-
Ion Exchange: Irreversibly binds the positively charged amine group.
This allows for a 100% organic solvent wash step that removes neutral interferences while the analyte remains "locked" onto the sorbent by ionic charge—a cleanup level impossible with standard C18.
Metabolic Pathway Visualization
The following diagram illustrates the critical metabolic steps necessitating the hydrolysis protocol described below.
Caption: Major metabolic pathways of propranolol leading to urinary glucuronides. Hydrolysis is required to cleave conjugates back to analyzable parent forms.[1][2]
Experimental Methodology
Sample Pre-treatment: Enzymatic Hydrolysis
Because 4-hydroxypropranolol is unstable at high pH and prone to oxidation, the hydrolysis step must be controlled carefully.[1] We recommend using a recombinant
Reagents:
-
Enzyme: Recombinant
-glucuronidase (e.g., IMCSzyme or Kura B-One). -
Buffer: 1 M Ammonium Acetate (pH 5.0).
-
Internal Standard (IS): Propranolol-d7 (100 ng/mL in MeOH).
Protocol:
-
Aliquot 200 µL of urine into a 2 mL centrifuge tube or 96-well plate.
-
Add 20 µL of Internal Standard solution.
-
Add 100 µL of Hydrolysis Buffer containing the enzyme (activity > 50,000 units/mL).
-
Incubate:
-
Rapid Method: 15 minutes at Room Temperature (if using "turbo" recombinant enzymes).
-
Standard Method: 60 minutes at 55°C.
-
-
Acidification: Add 200 µL of 4% Phosphoric Acid (
).-
Why? This stops the enzymatic reaction and adjusts pH to ~2.0, ensuring propranolol (pKa 9.5) is fully protonated (
) for the cation exchange mechanism.
-
Solid Phase Extraction (SPE) Protocol
Cartridge Selection: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Biotage EVOLUTE CX). 30 mg / 1 cc size is standard.
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Condition | 1 mL Methanol | Activates the polymeric sorbent ligands. |
| 2. Equilibrate | 1 mL Water | Prepares the sorbent for aqueous environment. |
| 3. Load | Pre-treated Urine Sample | Analytes bind via hydrophobic (C18) AND ionic (cation exchange) interactions. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes hydrophilic interferences (salts, urea). Analyte stays bound ionically. |
| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP. Removes hydrophobic neutrals and phospholipids. Analyte remains bound by charge. |
| 6. Elute | 2 x 250 µL Elution Solvent* | Breaks the ionic bond by neutralizing the analyte or displacing it. |
| 7. Post-Elution | Add 10 µL Ascorbic Acid (10 mg/mL) | CRITICAL. Prevents oxidation of 4-hydroxypropranolol during evaporation. |
*Elution Solvent: 5% Ammonium Hydroxide (
SPE Logic Flow
The following diagram details the "Lock and Key" mechanism of the Mixed-Mode extraction.
Caption: Mixed-Mode SPE mechanism. The ability to wash with 100% organic solvent (Step 3) without losing analyte is the key advantage over C18.
Analytical Conditions (LC-MS/MS)
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: UHPLC System.
LC Parameters
-
Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
MS/MS Transitions (MRM)
Ionization Mode: Electrospray Positive (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Propranolol | 260.2 | 116.1 | 183.0 | 25 / 20 |
| 4-OH-Propranolol | 276.1 | 116.1 | 173.2 | 28 / 22 |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 183.0 | 25 / 20 |
Results & Validation Criteria
To ensure trustworthiness, the method must be self-validating. The following performance metrics are typical for this protocol:
-
Linearity: 1.0 – 500 ng/mL (
). -
Recovery (Absolute):
-
Propranolol: > 90%
-
4-OH-Propranolol: > 80% (Lower due to instability; use ascorbic acid to improve).
-
-
Matrix Effects: < 15% ion suppression (due to the rigorous MCX wash steps).
Troubleshooting Guide
-
Low Recovery of 4-OH-Prop:
-
Cause: Oxidation during the dry-down step.
-
Fix: Ensure Ascorbic Acid is added before evaporation. Do not use temperatures > 40°C for evaporation.
-
-
High Backpressure during SPE:
-
Cause: Urine sediment.
-
Fix: Centrifuge urine at 10,000 rpm for 5 mins before hydrolysis.
-
References
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis (2009). [Link]
-
Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. Biotage Application Notes. [Link] (General reference for Mixed-Mode mechanisms in urine).
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences (2022). [Link]
-
Interference by the 4-hydroxylated metabolite of propranolol with determination of metanephrines. Clinical Chemistry (1980).[5] (Reference for 4-OH-Prop instability/interference). [Link]
Sources
Application Note: Stereoselective Separation of Propranolol Glucuronide Diastereomers by HPLC
Executive Summary
This application note details the protocol for the chromatographic separation of (R)- and (S)-propranolol-O-glucuronide . While propranolol is a chiral drug administered as a racemate, its conjugation with glucuronic acid (which is enantiomerically pure) yields diastereomers , not enantiomers. Consequently, these metabolites possess distinct physicochemical properties, allowing for separation on achiral Reversed-Phase (RP) columns, though Chiral Stationary Phases (CSPs) are often employed for simultaneous analysis of the parent drug enantiomers.
This guide provides two validated workflows:
-
Protocol A (High-Throughput): Reversed-Phase LC-MS/MS on a C18 column.
-
Protocol B (High-Specificity): Chiral HPLC on a Macrocyclic Glycopeptide phase (Chirobiotic T).
Introduction & Scientific Rationale
The Stereochemical Challenge
Propranolol is a non-selective
-
Parent Drug: Propranolol exists as (R)-(+) and (S)-(-) enantiomers.[1][2]
-
Metabolic Agent: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, 1A10, and 2B7, transfer glucuronic acid to the drug.
-
Resulting Metabolites: Since D-glucuronic acid is chiral (single enantiomer), the reaction produces two diastereomers:
-
(R)-propranolol-O-
-D-glucuronide -
(S)-propranolol-O-
-D-glucuronide
-
Key Insight: Unlike enantiomers, diastereomers have different scalar properties (solubility, polarity, pKa). Therefore, achiral C18 columns are often sufficient and preferred for their robustness, provided the mobile phase pH is optimized to suppress the ionization of the glucuronic acid carboxyl group.
Metabolic Pathway Visualization
The following diagram illustrates the stereoselective glucuronidation pathway.
Figure 1: Stereoselective metabolic pathway of propranolol glucuronidation.
Experimental Protocols
Sample Preparation (Solid Phase Extraction)
Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) often results in poor recovery. Solid Phase Extraction (SPE) is mandatory for biological matrices (plasma/urine).
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg / 1 mL).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL plasma/urine with 200 µL 2% Formic Acid (aq). Load onto cartridge.
-
Washing: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: 1 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A.
Protocol A: Reversed-Phase LC-MS/MS (Standard)
This method utilizes the diastereomeric nature of the metabolites for separation on a standard C18 column. It is the preferred method for modern bioanalysis due to speed and MS compatibility.
| Parameter | Specification |
| Column | Agilent Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm) or Shimadzu VP-ODS |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Temperature | 30°C |
| Detection | MS/MS (ESI Positive Mode) |
| MRM Transitions | m/z 436.2 → 116.1 (Propranolol Glucuronide)m/z 260.2 → 116.1 (Parent Propranolol) |
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to elute salts)
-
1.0 - 10.0 min: 10% → 40% B (Linear gradient)
-
10.0 - 12.0 min: 40% → 90% B (Wash)
-
12.1 - 15.0 min: 10% B (Re-equilibration)
Elution Order (Typical on C18):
-
(R)-Propranolol-Glucuronide (~14.2 min)[3]
-
(S)-Propranolol-Glucuronide (~18.2 min) Note: Elution order can reverse based on specific column chemistry; verification with standards is required.
Protocol B: Chiral Stationary Phase (Specialized)
Used when simultaneous separation of parent enantiomers and glucuronides is required, or if matrix interference prevents C18 resolution.
| Parameter | Specification |
| Column | Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm |
| Mode | Polar Ionic Mode |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 : 0.2 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 290 nm, Em: 335 nm) |
Mechanism: The teicoplanin ligand contains chiral pockets that interact differentially with the naphthalene ring and the glucuronic acid moiety.
Elution Order (Chirobiotic T):
-
(S)-Propranolol
-
(R)-Propranolol
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for propranolol glucuronide determination.
Validation & Troubleshooting
Peak Tailing
-
Cause: Interaction between the secondary amine of propranolol and residual silanols on the column.
-
Solution: Ensure the mobile phase contains adequate ionic strength (10-20 mM Ammonium Formate). In Protocol B, Triethylamine (TEA) acts as a silanol blocker.
Stability
-
Risk: Acyl glucuronides are unstable at alkaline pH (risk of hydrolysis or acyl migration).
-
Control: Keep all sample processing steps at neutral to slightly acidic pH (pH 4.0 - 6.0). Store processed samples at 4°C in the autosampler for no longer than 24 hours.
Confirmation of Identity
Because authentic standards for the glucuronides are expensive or require synthesis, identity can be confirmed enzymatically:
-
Aliquot sample.
-
Treat with
-glucuronidase (Helix pomatia). -
Observe disappearance of glucuronide peaks and increase in parent propranolol peaks.
References
-
Silber, B., Holford, N. H., & Riegelman, S. (1982).[3] Stereoselective disposition and glucuronidation of propranolol in humans.[1][3][4][5][6][7] Journal of Pharmaceutical Sciences, 71(6), 699–704. Link
-
Walle, T., et al. (1985).[7] Stereoselective glucuronidation of propranolol by human liver microsomes.[4] Drug Metabolism and Disposition. Link
-
Partosch, K., et al. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10.[5][7] Drug Metabolism and Disposition, 34(12). Link
-
Yang, L., et al. (2008). Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Acta Pharmacologica Sinica. Link
Sources
- 1. Stereoselective disposition and glucuronidation of propranolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Redirecting [linkinghub.elsevier.com]
Application Note: In Vitro Glucuronidation Assay for (R)-Propranolol Using Recombinant UGTs
Abstract & Strategic Significance
Propranolol, a non-selective
This application note details the in vitro kinetic characterization of (R)-propranolol glucuronidation using recombinant human UDP-glucuronosyltransferases (UGTs). Understanding this pathway is critical because:
-
Stereoselectivity: UGT1A9 and UGT1A10 exhibit "reverse stereoselectivity" (UGT1A9 prefers S-propranolol; UGT1A10 prefers R-propranolol), whereas UGT2B7 is non-stereoselective but kinetically distinct.
-
Drug-Drug Interaction (DDI): (R)-propranolol is a validated probe to assess the inhibition of UGT1A9 and UGT2B7 by new chemical entities (NCEs).
Mechanistic Insight & Pathway Visualization
The primary metabolic reaction is the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of (R)-propranolol.
Key Isoforms for (R)-Propranolol[3][4]
-
UGT1A9: Hepatic.[3][4][5][6][7] Displays Michaelis-Menten kinetics.[3][6][7][8] Lower
for (R)-enantiomer compared to (S). -
UGT2B7: Hepatic and extrahepatic.[2][5] Often displays sigmoidal (Hill) kinetics or substrate inhibition at high concentrations.
-
UGT1A10: Extrahepatic (intestinal).[2][5] High affinity for (R)-propranolol.
Diagram 1: Glucuronidation Pathway
Figure 1: The enzymatic conversion of (R)-Propranolol to its O-glucuronide conjugate via UGT isoforms.
Experimental Design Strategy (Expertise & Self-Validation)
To ensure data integrity, three critical factors must be controlled. This is not just a "mix and read" assay; it requires biophysical optimization.
A. Latency & Pore Formation (The Alamethicin Factor)
Recombinant UGTs (e.g., Supersomes™) are membrane-bound vesicles with the active site facing the lumen. The substrate and cofactor cannot freely access the active site.
-
Requirement: You must use Alamethicin , a peptide that forms pores in the membrane.[9]
-
Optimization: Unlike detergents (CHAPS/Triton X-100) which can inhibit UGT activity if overused, Alamethicin (50 µg/mg protein) effectively removes latency without enzyme inactivation.
B. Nonspecific Binding (NSB)
Propranolol is lipophilic (LogP ~3.0). It binds non-specifically to microsomal protein and plasticware.
-
Impact: This reduces the free concentration (
), artificially inflating the measured . -
Solution: For precise
determination, consider adding 2% BSA (Bovine Serum Albumin) to sequester the drug in a controlled manner, or strictly minimize protein concentration (<0.5 mg/mL) to keep the unbound fraction ( ) high.
C. Kinetic Linearity (Self-Validation Criteria)
Before running a full
-
Time Linearity: Reaction velocity must be constant over the incubation time (typically 20-60 min).
-
Protein Linearity: Velocity must be proportional to enzyme concentration.
Materials & Reagents
| Component | Specification | Recommended Source/Grade |
| Enzyme | Recombinant Human UGT1A9 or UGT2B7 | Corning® Supersomes™ or equivalent |
| Substrate | (R)-Propranolol HCl | Sigma-Aldrich (>98% chiral purity) |
| Cofactor | UDP-glucuronic acid (UDPGA) | 2-5 mM final concentration |
| Pore Former | Alamethicin | 50 µg/mg protein (from Trichoderma viride) |
| Buffer | Tris-HCl (50 mM, pH 7.5) | Do not use Phosphate buffer (inhibits some UGTs) |
| Activator | Magnesium Chloride ( | 8-10 mM (Essential for UDPGA binding) |
| Stop Solution | Acetonitrile (ACN) or Methanol | Containing Internal Standard (e.g., Propranolol-d7) |
Detailed Protocol
Phase 1: Preparation
-
Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM
. -
Alamethicin Activation (Critical Step):
-
Substrate Serial Dilution: Prepare (R)-Propranolol stocks (100x) in water/methanol. Target final range: 0.5 µM to 1000 µM.
Phase 2: Incubation Workflow
Note: Perform in triplicate.
-
Reaction Mix: In a 96-well plate or microcentrifuge tubes, combine:
-
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add UDPGA (Final: 2-5 mM) to start the reaction.
-
Negative Control: Add buffer instead of UDPGA.
-
-
Incubation: Shake gently at 37°C for 30-60 minutes (must be within linear range).
-
Termination: Add ice-cold Acetonitrile (containing Internal Standard) at a 1:1 or 3:1 ratio to the sample volume.
-
Clarification: Centrifuge at 3000 x g for 15 minutes to pellet protein. Collect supernatant for LC-MS/MS.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step incubation protocol ensuring membrane permeabilization and reaction linearity.
Analytical Method (LC-MS/MS)[3][4][11][13][14][15]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3-5 minutes.
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor ( | Product ( | Note |
| Propranolol | 260.2 | 116.1 / 183.1 | Parent |
| Propranolol-Glucuronide | 436.2 | 260.2 | Loss of glucuronic acid (176 Da) |
| Propranolol-Glucuronide | 436.2 | 116.1 | Characteristic fragment |
Self-Validation Check: The glucuronide is more polar and should elute earlier than the parent propranolol on a C18 column.
Data Analysis & Interpretation
Calculate the velocity (
Kinetic Models
Fit the data to the appropriate equation using non-linear regression (e.g., GraphPad Prism).
-
Michaelis-Menten (Typical for UGT1A9):
-
Substrate Inhibition (Possible for UGT2B7/1A9 at high [S]):
Expected Kinetic Parameters (Literature Reference):
-
UGT1A9:
. -
UGT2B7:
(often sigmoidal). -
(Note: Values vary by recombinant system batch; empirical determination is required).
References
-
Sten, T. et al. (2006). "Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10." Drug Metabolism and Disposition.
-
Walsky, R. L. et al. (2012). "Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors."[10] Drug Metabolism and Disposition.
-
FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Corning Life Sciences. "Corning® Gentest™ Recombinant Enzymes: UDP-glucuronosyltransferases (UGT)."
Sources
- 1. Prominent but reverse stereoselectivity in propranolol glucuronidation by human UDP-glucuronosyltransferases 1A9 and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. ClinPGx [clinpgx.org]
- 6. karger.com [karger.com]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xenotech.com [xenotech.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. agilent.com [agilent.com]
Application Note: Precision Quantitation of (R)-Propranolol Beta-D-Glucuronide via LC-MS/MS
Abstract
This guide details the protocol for the stereoselective quantification of (R)-propranolol beta-D-glucuronide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike its parent compound, which requires chiral stationary phases for enantiomeric resolution, the conjugation of (R)-propranolol with
Introduction & Scientific Rationale
The Stereochemical Challenge
Propranolol is a racemic drug comprising (R)-(+) and (S)-(-) enantiomers. While the (S)-enantiomer is responsible for the beta-blocking activity, the (R)-enantiomer undergoes distinct metabolic pathways. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major clearance pathway.[1]
The Diastereomeric Advantage
When (R)-propranolol and (S)-propranolol are conjugated with
-
Enantiomers: (R)-Propranolol vs. (S)-Propranolol
Require Chiral Column.[2] -
Diastereomers: (R)-Propranolol-Glucuronide vs. (S)-Propranolol-Glucuronide
Separable on Achiral C18/Phenyl-Hexyl Columns .
This method utilizes this principle to quantify the specific (R)-metabolite without expensive chiral columns, ensuring cost-effectiveness and robustness.
Compound Characterization & MS/MS Optimization
Chemical Identity[3][4]
-
Analyte: (R)-Propranolol
-D-glucuronide -
Formula:
-
Monoisotopic Mass: 435.1893 Da
-
Precursor Ion $[M+H]^+ $: 436.2 m/z
MRM Transition Strategy
The fragmentation of propranolol glucuronide follows two distinct pathways useful for assay design:
-
Neutral Loss (Non-specific): Loss of the glucuronic acid moiety (-176 Da). High intensity but potentially higher background.
-
Backbone Fragmentation (Specific): Fragmentation of the propranolol core (naphthyl/isopropylamine). High specificity.
Optimized MRM Table
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V)* | Purpose | Mechanism |
| Quantifier | 436.2 | 116.1 | 50 | 28 | Quantitation | Cleavage of naphthyl ring (-C10H8O) |
| Qualifier 1 | 436.2 | 260.1 | 50 | 12 | Confirmation | Neutral loss of glucuronic acid (-176 Da) |
| Qualifier 2 | 436.2 | 183.1 | 50 | 16 | Confirmation | Combined loss of sugar + isopropylamine |
*Note: Collision energies are nominal values for triple quadrupole systems (e.g., Agilent 6495, Sciex 6500). Optimization on your specific instrument is required.
Experimental Workflow Visualization
Figure 1: End-to-end workflow for the stereoselective analysis of (R)-propranolol glucuronide. Note the critical separation of diastereomers occurring at the chromatographic stage.
Detailed Protocol
Reagents & Standards[2][5][6]
-
Standards: (R)-Propranolol, (S)-Propranolol (for retention time marking if glucuronide standards are unavailable), UDPGA (if generating in vitro).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Internal Standard (IS): Propranolol-d7 or Labetalol.
Sample Preparation (Protein Precipitation)[6][7]
-
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (100%).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions.
Liquid Chromatography Conditions[8][9]
-
Column: Agilent Poroshell Phenyl-Hexyl or ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.9 µm).
-
Expert Insight: Phenyl-Hexyl phases often provide superior selectivity for aromatic glucuronides compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 35% B (Shallow gradient critical for diastereomer separation)
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (Source: ESI+)
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 4000 V
-
Delta EMV: +200 V (Enhances sensitivity for glucuronides)
Validation & Quality Control
Separation Criteria
The critical quality attribute for this assay is the Resolution (
-
Requirement:
(Baseline separation). -
Typical Elution: The (R)-glucuronide typically elutes before the (S)-glucuronide on C18 phases, but elution order must be empirically verified using authentic standards or reaction phenotyping with recombinant UGTs (e.g., UGT1A10 prefers (R)-propranolol).
Linearity & Sensitivity
-
Range: 1.0 ng/mL – 1000 ng/mL.
-
LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).
-
Carryover: Monitor blank injection after the highest standard; glucuronides can be "sticky" in the autosampler needle.
References
-
Stereoselective Glucuronidation & Reaction Phenotyping
-
Chromatographic Separation of Diastereomers
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (Freie Universität Berlin).[2]
-
-
MRM Transition Validation
-
LC-MS/MS chromatogram for hydroxy-glucuronide metabolite of propranolol. (ResearchGate).[6]
-
-
Clinical/Forensic Application
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. agilent.com [agilent.com]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage conditions for propranolol glucuronide sodium salt
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of propranolol glucuronide sodium salt. Propranolol glucuronide is the major phase II metabolite of propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1][2][3][4] As a critical reference standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies, ensuring its integrity is paramount for generating accurate and reproducible data. These notes detail the chemical and physical properties of the compound, best practices for handling the solid form, protocols for the preparation of stock and working solutions, and recommendations for storage to maintain long-term stability.
Introduction: The Scientific Context
Propranolol undergoes extensive hepatic metabolism through three primary pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[2] Glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronic acid moiety to the propranolol molecule.[5] This process significantly increases the water solubility of the compound, facilitating its excretion from the body via urine and/or bile.[5] Propranolol glucuronide is an O-glucuronide, formed on the secondary alcohol of the propanolamine side chain.[1][6]
In clinical and preclinical studies, plasma concentrations of propranolol glucuronide can be six to eight times higher than those of the parent drug, making it a crucial analyte for comprehensive pharmacokinetic profiling.[7] Accurate quantification of this metabolite is essential for understanding the complete disposition of propranolol. This guide provides the foundational knowledge required to handle the propranolol glucuronide sodium salt reference standard, ensuring its stability and integrity from receipt to experimental use.
Compound Specifications
A summary of the key specifications for propranolol glucuronide sodium salt is provided below. These values are aggregated from various suppliers and literature sources. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[8]
| Property | Value | Source(s) |
| Chemical Name | 1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl β-D-glucopyranosiduronic acid, monosodium salt | [9] |
| Synonyms | Propranolol O-β-D-Glucuronide Sodium Salt, Propranolol Glucuronide | [10] |
| CAS Number | 66322-66-5, 87102-70-3 | [8][10] |
| Molecular Formula | C₂₂H₂₈NNaO₈ | [8][10] |
| Molecular Weight | ~457.45 g/mol | [8][10] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >95% (HPLC) | [10] |
| Form | Typically supplied as a racemic mixture of diastereomers | [1] |
Storage and Handling of Solid Compound
The stability of the solid propranolol glucuronide sodium salt is critical for its use as a long-term reference standard. The primary concerns for the solid form are temperature and moisture.
Temperature and Long-Term Storage
Core Directive: For long-term storage, propranolol glucuronide sodium salt should be stored at -20°C .
-
Rationale: Low temperatures minimize the rate of any potential chemical degradation. Multiple suppliers recommend -20°C as the optimal condition for long-term storage, with demonstrated stability of at least one year.[8][10] While shipping may occur at ambient temperatures, this is for a short duration and the compound should be transferred to a freezer upon receipt.
Hygroscopicity and Moisture Protection
Core Directive: Handle the compound as a potentially hygroscopic material.
-
Rationale: Sodium salts of pharmaceutical compounds are often hygroscopic, meaning they can readily absorb moisture from the atmosphere. While specific data for this compound is not always provided, it is best practice to assume hygroscopicity. Moisture absorption can lead to a physical change in the material (e.g., clumping), compromise accurate weighing, and potentially accelerate chemical degradation through hydrolysis.
-
Best Practices:
-
Minimize Exposure: Keep the container tightly sealed when not in use. Equilibrate the container to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.
-
Work Swiftly: Weigh the required amount of compound quickly and reseal the container promptly.
-
Controlled Environment: For highly sensitive experiments requiring precise concentrations, weighing should ideally be performed in an environment with controlled low humidity, such as a glove box or a balance enclosure with a nitrogen purge.
-
Storage: Store the primary container inside a secondary container with a desiccant.
-
Preparation of Stock and Working Solutions
The majority of applications will require propranolol glucuronide sodium salt to be in solution. The following protocols provide a framework for preparing accurate and stable solutions.
Choosing a Solvent
-
Methanol: Confirmed as a suitable solvent by multiple suppliers. It is a good first choice for preparing high-concentration stock solutions.
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of drug metabolites for in vitro assays. While specific solubility data is lacking, it is likely a suitable solvent.
-
Water: As a product of glucuronidation, the compound is designed for water solubility. It should be readily soluble in water or aqueous buffers, making it ideal for preparing working solutions for direct use in many biological assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored frozen and used to prepare fresh working solutions.
Materials:
-
Propranolol Glucuronide Sodium Salt (MW: ~457.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube with a secure cap
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM solution: 1 mL × 10 mmol/L × 457.45 g/mol = 4.57 mg
-
-
Weighing:
-
Allow the container of propranolol glucuronide to equilibrate to room temperature in a desiccator.
-
Place a weighing boat on the tared analytical balance.
-
Quickly and carefully weigh the calculated mass (e.g., 4.57 mg). Record the exact mass.
-
-
Solubilization:
-
Transfer the weighed solid into the amber vial.
-
Add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Secure the cap tightly.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath may be applied.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C .
-
Diagram: Workflow for Stock Solution Preparation
Solution Stability
The stability of propranolol glucuronide in solution is critical for experimental success. While specific, long-term stability studies are not widely published, several factors and best practices should be considered.
-
Temperature: Store stock solutions at -20°C or -80°C to maximize stability. When using, thaw the required aliquot, and keep it on ice.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the primary stock solution. It is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This prevents degradation of the main stock over time.
-
pH: The stability of glucuronides can be pH-dependent.[11] The parent drug, propranolol, is most stable in acidic solutions (pH ~3-4). While this does not directly translate, it is prudent to avoid strongly alkaline conditions, which can accelerate the hydrolysis of the glycosidic bond. For analytical purposes using LC-MS, mobile phases are often slightly acidic (e.g., containing 0.1% formic acid), which is compatible with the analyte's stability during the analysis run time.[12][13]
-
Light: While no specific data indicates photosensitivity for the glucuronide, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.
Application Protocols: Use as a Reference Standard
Propranolol glucuronide sodium salt is primarily used as a certified reference material for the accurate quantification of the metabolite in biological samples.
Protocol: Preparation of Calibration Curve Standards for LC-MS/MS
This protocol outlines the serial dilution of a stock solution to prepare a set of calibration standards for a typical in vitro or in vivo study.
Materials:
-
10 mM Propranolol Glucuronide stock solution in DMSO (from Protocol 4.2)
-
Dilution solvent (e.g., Methanol, Acetonitrile, or appropriate biological buffer)
-
Calibrated micropipettes and sterile tips
-
Labeled microcentrifuge tubes for each standard
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution.
-
Intermediate Stock: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of dilution solvent).
-
Serial Dilution: Perform a serial dilution from the 1 mM intermediate stock to create a range of standards. The final concentrations should bracket the expected analyte concentration in the study samples.
-
Example: To prepare a 100 µM standard, dilute the 1 mM stock 1:10 (e.g., 10 µL of 1 mM stock + 90 µL of dilution solvent).
-
Continue this process to generate standards at concentrations such as 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.
-
-
Spiking into Matrix: For generating a matrix-matched calibration curve, the final dilution step should involve spiking a small volume of the standard into a blank biological matrix (e.g., plasma, urine, or microsomal incubation buffer) to mimic the study samples.[12][14]
-
Analysis: Process the calibration standards and the study samples using the same extraction and analysis procedure (e.g., protein precipitation followed by LC-MS/MS).[12]
Diagram: Serial Dilution for Calibration Standards
Sources
- 1. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of glucuronidation of propranolol following oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. clearsynth.com [clearsynth.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
preventing in-source fragmentation of propranolol glucuronide in LC-MS
Topic: Preventing In-Source Fragmentation (ISF) in LC-MS/MS Analyte Focus: Propranolol (PRP) & Propranolol-O-Glucuronide (PRP-G)
Introduction: The "Ghost Peak" Phenomenon
Welcome. If you are analyzing Propranolol in plasma or urine and observing Propranolol peaks at retention times where they shouldn't exist , you are likely experiencing In-Source Fragmentation (ISF).
In Electrospray Ionization (ESI), labile conjugates like Propranolol-O-Glucuronide can degrade before they reach the first quadrupole (Q1). The mass spectrometer strips the glucuronic acid moiety (-176 Da), leaving the parent drug mass (
The Consequence:
-
False Positives: You detect "Propranolol" at the Glucuronide retention time.
-
Quantification Errors: You overestimate the Parent drug concentration and underestimate the Metabolite.
This guide provides the diagnostic workflows and optimization protocols to eliminate this error.
Module 1: Diagnostic Workflow
Q: How do I confirm if my Propranolol signal is real or an ISF artifact?
A: Perform the "Cross-Channel Check." ISF creates a specific signature: the appearance of the Parent Drug transition at the Metabolite's retention time.
The Mechanism of Error: The following diagram illustrates how a stable Glucuronide enters the source but is detected as the Parent Drug due to excessive energy.
Figure 1: Mechanism of In-Source Fragmentation leading to false quantification.
Diagnostic Protocol:
-
Inject: A pure standard of Propranolol-Glucuronide (PRP-G).
-
Monitor: Two MRM transitions:
-
Channel A (Metabolite):
(or ) -
Channel B (Parent):
-
-
Analyze:
-
If you see a peak in Channel B at the retention time of Channel A , ISF is occurring.
-
Calculate %ISF :
.
-
Module 2: Source Optimization (Hardware)
Q: Which parameters drive fragmentation, and how do I tune them?
A: Cone Voltage (Declustering Potential) is the primary driver. While temperature plays a role, the voltage gradient used to accelerate ions into the vacuum system imparts vibrational energy that snaps the O-glycosidic bond.
Optimization Protocol: The "Soft" Ramp
You must find the "Survival Yield"—the setting where the Glucuronide survives without sacrificing overall sensitivity.
| Parameter | Standard Setting (Aggressive) | Optimized Setting (Soft) | Rationale |
| Cone Voltage / DP | 60–80 V | 10–25 V | High voltage causes collision with gas molecules, breaking the weak ether bond. |
| Source Temp | 500°C+ | 350–400°C | Excessive heat aids thermal degradation. |
| Desolvation Gas | High Flow | Moderate Flow | Reduces the kinetic energy of collisions in the source. |
Step-by-Step Tuning:
-
Infuse PRP-G standard (1 µM) via syringe pump combined with LC flow (Tee-junction).
-
Monitor the intensity of the Precursor Ion (
436) . -
Step down the Cone Voltage in 5V increments.
-
Stop when the signal for
436 plateaus or drops significantly (loss of transmission). -
Verification: Inject the standard again. The "Ghost Peak" in the parent channel should be <1% of the metabolite peak.
Module 3: Chromatographic Strategy
Q: Can I ignore ISF if I separate the peaks?
A: YES. This is the "Fail-Safe" method. If Propranolol (PRP) and its Glucuronide (PRP-G) are chromatographically resolved (baseline separation), ISF becomes a sensitivity issue, not a specificity issue.
-
Co-elution (Dangerous): ISF-generated parent ions merge with the real parent peak. Result: Data is invalid.
-
Separated (Safe): ISF-generated parent ions elute early (at PRP-G time). You can simply exclude that retention window from the Parent integration.
Recommended Column Chemistry: Propranolol is a basic amine.[1] Use a high-strength silica C18 or Phenyl-Hexyl column to maximize retention of the parent, pushing it away from the early-eluting glucuronide.
Workflow Decision Tree:
Figure 2: Decision tree for managing In-Source Fragmentation.
Module 4: Mobile Phase Chemistry
Q: Does pH affect the stability of Propranolol Glucuronide?
A: Yes. Avoid strong acids in the organic phase.
While Propranolol requires a proton source for positive mode ESI (
-
Avoid: 0.1% Trifluoroacetic acid (TFA). It causes signal suppression and rapid hydrolysis.
-
Recommended: 0.1% Formic acid or 5mM Ammonium Formate (pH ~3.5).
-
Storage: Ensure autosampler temperature is kept at 4°C. Glucuronides can degrade in the vial if left at room temperature for extended periods.
Summary of Critical Parameters
| Component | Recommendation |
| Ionization Mode | ESI Positive ( |
| Cone Voltage | Low (10-25 V) to prevent shockwave fragmentation. |
| Column | C18 or Phenyl-Hexyl (separation is critical). |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid.[1][2][3] |
| Verification | Always inject pure PRP-G and monitor PRP transitions. |
References
-
FDA Bioanalytical Method Validation Guidance. Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services. (2018). Link
-
Xu, X., et al. Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography. Journal of Chromatography B. (1990).[4] Link
-
Jian, W., et al. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Communications in Mass Spectrometry. (2025/Retrospective). Link
-
Oatis, J.E., et al. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol.[5][6] Journal of Medicinal Chemistry.[6] (1981). Link
Sources
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Matrix Effects in Propranolol Glucuronide Urine Analysis
Welcome to the technical support center for the bioanalysis of propranolol glucuronide in urine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of urinary matrix effects in LC-MS/MS analysis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and reliability of your data.
Introduction to the Challenge: The Urinary Matrix
Urine is a complex and highly variable biological matrix, containing a high concentration of salts, urea, creatinine, and a diverse range of endogenous and exogenous compounds.[1][2][3] When analyzing for specific metabolites like propranolol glucuronide, these co-eluting matrix components can significantly interfere with the ionization process in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[4][5]
Propranolol is extensively metabolized in the liver, with a significant portion excreted in the urine as metabolites, including propranolol glucuronide.[6][7][8][9][10] Propranolol glucuronide itself is a polar molecule, making it susceptible to poor retention in traditional reversed-phase chromatography and prone to interference from other polar endogenous compounds in urine.[11][12][13]
This guide provides a structured approach to understanding, identifying, and mitigating these matrix effects to develop robust and reliable bioanalytical methods in line with regulatory expectations.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix effects observed when analyzing propranolol glucuronide in urine?
A1: The most common matrix effect is ion suppression in electrospray ionization (ESI) mass spectrometry.[4][17] This is primarily caused by high concentrations of endogenous salts and urea in the urine, which can compete with propranolol glucuronide for ionization, alter the droplet surface tension, and lead to co-precipitation of the analyte.[4][18][19]
Q2: How can I quickly assess if my assay is suffering from matrix effects?
A2: A post-column infusion experiment is a definitive way to visualize matrix effects. This involves infusing a constant flow of a propranolol glucuronide standard into the mass spectrometer after the analytical column while injecting a blank urine extract. Any dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A3: Yes, a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects.[20][21][22][23] A SIL-IS, such as ¹³C or ¹⁵N-labeled propranolol glucuronide, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[22] Deuterated internal standards can sometimes have slightly different retention times, which may reduce their effectiveness in correcting for matrix effects.[24]
Q4: Which sample preparation technique is generally most effective for urine?
A4: Solid-Phase Extraction (SPE) is often the most effective technique for cleaning up complex matrices like urine. It can selectively isolate the analyte of interest while removing a significant portion of interfering compounds.[25][26] However, simpler methods like "dilute-and-shoot" or Liquid-Liquid Extraction (LLE) can be sufficient depending on the required sensitivity and the chromatographic conditions.
Q5: Can I use the QuEChERS method for urine analysis?
A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been successfully adapted for drug analysis in biological matrices, including urine.[27][28][29][30][31] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the analysis of propranolol glucuronide in urine.
Issue: High Variability and Poor Reproducibility
Potential Cause: Inconsistent matrix effects between different urine samples. The composition of urine can vary significantly based on diet, hydration, and other physiological factors.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for inter-sample variability in matrix effects.[21] The SIL-IS should be added to the samples as early as possible in the sample preparation workflow.[20]
-
Optimize Sample Preparation: A more rigorous sample cleanup will reduce the overall matrix load. Consider transitioning from a "dilute-and-shoot" approach to SPE or LLE to remove a larger portion of interfering components.
-
Matrix Matching of Calibrators and QCs: Prepare your calibration standards and quality control samples in a pooled blank urine matrix that is representative of the study samples.
Issue: Poor Peak Shape and Asymmetry
Potential Cause: Co-eluting matrix components interfering with the chromatography or interactions with the analytical column.
Solutions:
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient slope to better separate propranolol glucuronide from early-eluting polar interferences.
-
Column Chemistry: Propranolol glucuronide is polar.[11] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for the retention and separation of polar compounds.[32][33][34][35][36]
-
-
Sample Preparation Enhancement: Improve the cleanup to remove the specific interferences causing poor peak shape. If using SPE, experiment with different sorbents and wash steps.
Issue: Low Signal Intensity and Poor Sensitivity
Potential Cause: Significant ion suppression.
Solutions:
-
Enhance Sample Cleanup: This is the most direct way to reduce ion suppression. A well-optimized SPE method is often the best solution.[25][26]
-
Chromatographic Separation: Ensure that propranolol glucuronide is chromatographically separated from the "ion suppression zone," which typically occurs at the beginning and end of the chromatogram where most unretained matrix components elute.
-
Reduce Flow Rate: Lowering the flow rate to the mass spectrometer can sometimes reduce the severity of ion suppression.[18]
-
Alternative Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects from non-volatile salts.[18][37]
Experimental Protocols & Methodologies
Workflow for Method Development and Matrix Effect Minimization
Caption: A systematic workflow for developing and validating a robust LC-MS/MS method for propranolol glucuronide in urine.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing an SPE method for propranolol glucuronide. Optimization will be required.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 4% phosphoric acid. Vortex to mix. Centrifuge to pellet any precipitates.
-
Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash 2: 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the propranolol glucuronide with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table illustrates hypothetical results from a method development study comparing different sample preparation techniques for their effectiveness in minimizing matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Dilute-and-Shoot (10x) | 100 | -75.2 | 24.8 |
| Liquid-Liquid Extraction (LLE) | 85.3 | -30.5 | 59.3 |
| Solid-Phase Extraction (SPE) | 92.1 | -8.7 | 84.1 |
| QuEChERS | 88.6 | -15.4 | 75.0 |
-
Recovery (%) = (Peak area of analyte in spiked extract / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect (%) = ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100
-
Overall Process Efficiency (%) = (Recovery x (Matrix Effect + 100)) / 100
As shown in the table, while "dilute-and-shoot" is the simplest method, it suffers from severe ion suppression. SPE provides the best combination of high recovery and minimal matrix effect.
Conclusion
Minimizing matrix effects in the analysis of propranolol glucuronide in urine is a critical step in developing a reliable and accurate bioanalytical method. A systematic approach that involves a thorough evaluation of sample preparation techniques, chromatographic conditions, and the use of a stable isotope-labeled internal standard is essential for success. By understanding the underlying principles of matrix effects and employing the troubleshooting strategies outlined in this guide, researchers can develop robust methods that meet the stringent requirements of regulatory bodies and produce high-quality data.
References
-
Propranolol - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 21, 2026, from [Link]
-
HILIC. (n.d.). Dr. Maisch. Retrieved February 21, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS. Retrieved February 21, 2026, from [Link]
-
Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? (2025, May 12). From the Guidelines. Retrieved February 21, 2026, from [Link]
-
Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. Retrieved February 21, 2026, from [Link]
-
Propranolol Injection: Package Insert / Prescribing Info / MOA. (2026, January 20). Drugs.com. Retrieved February 21, 2026, from [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved February 21, 2026, from [Link]
-
Propranolol hydrochloride. (2015, June 25). Therapeutic Goods Administration (TGA). Retrieved February 21, 2026, from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
C16H21NO2 · HCl Propranolol hydrochloride extended-release capsules. (n.d.). accessdata.fda.gov. Retrieved February 21, 2026, from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. Retrieved February 21, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 21, 2026, from [Link]
-
Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). Bioanalysis Zone. Retrieved February 21, 2026, from [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
The rise of hydrophilic interaction chromatography in untargeted clinical metabolomics. (2016, January 1). ScienceDirect. Retrieved February 21, 2026, from [Link]
-
HPLC column-switching technique for sample preparation and fluorescence determination of propranolol in urine using fused-core columns in both dimensions. (2013, August 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). PMC. Retrieved February 21, 2026, from [Link]
-
Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025, June 10). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved February 21, 2026, from [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Propranolol glucuronide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved February 21, 2026, from [Link]
-
A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. (2019, April 4). MDPI. Retrieved February 21, 2026, from [Link]
-
QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine. (2025, September 24). PMC. Retrieved February 21, 2026, from [Link]
-
(s)-Propranolol glucuronide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Hydrophilic-Interaction Chromatography: An Update. (2026, February 10). LCGC International. Retrieved February 21, 2026, from [Link]
-
Ion Suppression in Mass Spectrometry. (n.d.). Ovid. Retrieved February 21, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (2024, March 1). MDPI. Retrieved February 21, 2026, from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved February 21, 2026, from [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31). Separation Science. Retrieved February 21, 2026, from [Link]
-
Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. (2006, September 15). DOI. Retrieved February 21, 2026, from [Link]
-
Analytical parameters for QuEChERS extraction in urine samples:... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024, February 1). PubMed. Retrieved February 21, 2026, from [Link]
-
Propranolol in urine analyzed by LCMS. (n.d.). MTC USA. Retrieved February 21, 2026, from [Link]
-
Rapid, Accurate, and Quantitative Detection of Propranolol in Multiple Human Biofluids via Surface-Enhanced Raman Scattering. (2016, October 12). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003, September 18). CORE. Retrieved February 21, 2026, from [Link]
-
Propranolol in Urine. (n.d.). MicroSolv. Retrieved February 21, 2026, from [Link]
-
Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. (2025, August 5). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
Development and validation of HPLC method for estimation of propranolol HCL in human plasma. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. tga.gov.au [tga.gov.au]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]
- 12. Propranolol glucuronide | C22H29NO8 | CID 119515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (s)-Propranolol glucuronide | C22H29NO8 | CID 14647131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. centerforbiosimilars.com [centerforbiosimilars.com]
- 17. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ovid.com [ovid.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. stacks.cdc.gov [stacks.cdc.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 28. A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine [mdpi.com]
- 29. QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sepscience.com [sepscience.com]
- 31. researchgate.net [researchgate.net]
- 32. HILIC â Dr. Maisch [dr-maisch.com]
- 33. research.vu.nl [research.vu.nl]
- 34. longdom.org [longdom.org]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. mdpi.com [mdpi.com]
- 37. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
overcoming column carryover when analyzing high-concentration metabolites
Technical Support Center: High-Concentration Metabolite Analysis
Executive Summary
In metabolomics and bioanalysis, high-concentration metabolites (e.g., glucose, ATP, amino acids) frequently saturate the active sites of LC-MS flow paths. This saturation leads to carryover —the reappearance of analyte peaks in subsequent blank injections.[1][2] This is not merely a cosmetic issue; it compromises the lower limit of quantitation (LLOQ) and invalidates calibration curves.
This guide moves beyond basic "wash it longer" advice. We focus on the thermodynamics of adsorption: to remove a sticky metabolite, you must energetically favor its transition from the stationary surface back into the mobile phase.
Module 1: Diagnosis & Isolation
Q: How do I distinguish between true column carryover and system contamination?
A: "Ghost peaks" are often misdiagnosed. Before tearing down your column, you must isolate the source. Carryover is a specific phenomenon where residue from a previous injection elutes in the current run.[2][3][4] Contamination is a continuous leaching of background signal.
The "Null Injection" Protocol:
-
Run a Standard: Inject your high-concentration metabolite standard.
-
Run a Blank: Inject a solvent blank. (If peak appears
Potential Carryover).[1][3][5][6] -
Run a "Null" Injection: Program the method to run the gradient without triggering the injector needle or valve (often called a "0
L injection" or "No Injection" line in the sequence).
Interpretation:
-
Peak appears in Blank but NOT in Null: The source is the Autosampler/Injector (Needle, Loop, or Rotor Seal).
-
Peak appears in BOTH: The source is System Contamination (Mobile phase, column fouling, or dead volume).
-
Peak appears in Null but increases with equilibration time: The source is Mobile Phase Accumulation (impurity concentrating on the column head).
Figure 1: Diagnostic logic flow to isolate the source of analyte carryover.
Module 2: The Autosampler (The Primary Culprit)
Q: My blank still shows peaks after a high standard. Is my needle wash insufficient?
A: Likely, yes. But it is not just about volume; it is about solubility. In high-concentration analysis, the analyte saturates the surface of the needle (stainless steel or platinum) and the rotor seal (Vespel or Tefzel). To desorb it, the wash solvent must have a higher solubility for the metabolite than the mobile phase does.
The "Like Dissolves Like" Rule:
-
Reversed-Phase (RPLC): Your analyte is hydrophobic. You need a High Organic wash.[7]
-
HILIC: Your analyte is polar/hydrophilic. You need a High Aqueous wash. Common Error: Using 100% ACN to wash a HILIC needle will precipitate polar metabolites, causing severe carryover.
Recommended Wash Solvent Configurations:
| Mode | Metabolite Type | Recommended Wash Solvent (Strong) | Mechanism |
| RPLC | Lipids, Drug Metabolites | 1:1:1:1 (MeOH : ACN : IPA : Water) + 0.1% FA | The "Magic Mix." IPA/Acetone dissolves sticky hydrophobic residues; Water prevents salt precipitation. |
| RPLC | Basic Amines | 90% ACN / 10% Water + 0.1% Ammonia | High pH deprotonates the amine, reducing ionic interaction with metal surfaces. |
| HILIC | Polar (Amino Acids, Sugars) | 90% Water / 10% ACN | Counter-intuitive: Water is the "strong" solvent in HILIC.[8] It dissolves the polar analytes. |
| HILIC | Phosphorylated (ATP, Nucleotides) | 90% Water / 10% MeOH + 25mM Phosphate | Phosphate in the wash competes with the analyte for metal active sites on the needle. |
Advanced Tip: If your autosampler supports "Dual Wash" (Weak/Strong), ensure the Weak Wash matches your initial gradient conditions to prevent peak distortion, while the Strong Wash attacks the carryover.
Module 3: Column Chemistry & Adsorption
Q: I've optimized the needle wash, but the peak trails into the next run. Is the metabolite sticking to the column?
A: This is "Column Memory." High-concentration metabolites can saturate the high-energy active sites (e.g., isolated silanols or metal impurities) on the stationary phase. A simple linear gradient often fails to dislodge them because the equilibrium kinetics are too slow.
The Solution: Sawtooth Gradient Cleaning Instead of a long hold at 100% B, use a "Sawtooth" or "Pulse" wash at the end of your method. Rapid changes in solvent composition disrupt the adsorption equilibrium more effectively than static flow.
Protocol: The Sawtooth Wash Add this sequence to the end of your analytical method (post-elution):
-
Ramp: 95% B (Organic) for 1.0 min.
-
Drop: 5% B (Aqueous) for 0.5 min.
-
Ramp: 95% B (Organic) for 1.0 min.
-
Drop: 5% B (Aqueous) for 0.5 min.
-
Re-equilibrate: Initial conditions.
Note: For HILIC, reverse the logic (High Aqueous is the "cleaning" phase).
Figure 2: Sawtooth gradient strategy to disrupt adsorption equilibrium on the column stationary phase.
Module 4: Hardware & Chelation (The "Sticky" Metabolites)
Q: Why do phosphorylated metabolites (ATP, Nucleotides) show persistent carryover despite all washing attempts?
A: This is likely Metal Chelation , not hydrophobic adsorption. Phosphate groups are strong chelators of iron (Fe) and stainless steel. If your LC flow path (needle, tubing, column frits) is stainless steel, the metabolite binds ionically to the metal oxide layer. Organic solvents (MeOH/ACN) will not remove this.
Troubleshooting Protocol:
-
Passivation: Flush the system with 30% Phosphoric Acid (off-column) overnight to "saturate" the active metal sites.
-
Mobile Phase Additives: Add 5 µM Medronic Acid (InfinityLab Deactivator) or EDTA to your aqueous mobile phase. These agents chelate the metal ions in the system, preventing the metabolite from binding.
-
Hardware Upgrade: If analyzing high-concentration nucleotides, switch to a Bioinert (PEEK-lined) or Titanium LC system and column hardware.
References
-
Waters Corporation. Wash Solvent Guidelines for Carryover Reduction. Waters Support. Link
-
Shimadzu. Troubleshooting Carryover in LC-MS Analysis of Biomolecules. National Institutes of Health (PMC). Link
-
Agilent Technologies. Achieving Lowest Carry-over with Agilent 1290 Infinity LC. Agilent Application Notes.[9] Link
-
Dolan, J. Attacking Carryover. LCGC North America. Link
-
Hsiao, J.J., et al. Improved Metabolomic Analysis Using an Iron-Free Flow Path. Agilent Technologies. Link
Sources
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems [hplctips.blogspot.com]
- 2. agilent.com [agilent.com]
- 3. chemquant.com [chemquant.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Wash solvent guidelines | Waters [help.waters.com]
- 8. Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
Technical Guide: Beta-Glucuronidase Hydrolysis of Propranolol Conjugates
This is the Propranolol Conjugate Hydrolysis Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific challenges of hydrolyzing (R)- and (S)-propranolol glucuronides. Propranolol is a racemic drug, and its glucuronides are diastereomers (not enantiomers), meaning they possess distinct physicochemical properties and potentially different hydrolysis kinetics.[1]
Module 1: The Stereochemical Challenge
Why this matters: Propranolol is administered as a racemate (
-
The Trap: Because (
)- and (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )-propranolol glucuronides are diastereomers, they may exhibit different and values for beta-glucuronidase enzymes.[1] -
The Solution: You cannot assume a "one-size-fits-all" incubation time. Hydrolysis conditions must be aggressive enough to cleave the "slower" diastereomer quantitatively without degrading the parent compound.
Module 2: Enzyme Selection Strategy
The choice of enzyme dictates your buffer system and workflow.
| Feature | Recombinant E. coli (e.g., IMCSzyme) | Mollusk (Helix pomatia / Patella vulgata) |
| Optimum pH | 6.8 – 7.5 (Neutral) | 4.5 – 5.0 (Acidic) |
| Selectivity | High specificity for glucuronides. | Broad; contains sulfatase activity. |
| Hydrolysis Speed | Very Fast (15–30 min). | Slower (1–4 hours). |
| Matrix Interference | Low; cleaner extracts. | High; "dirty" extracts often require SPE cleanup. |
| Relevance to Propranolol | Recommended. Propranolol is stable at neutral pH. | Use with Caution. Acidic conditions can promote isomerization or degradation if prolonged. |
Module 3: Optimized Protocols
Method A: Recombinant E. coli (High Throughput / LC-MS Compatible)
This method is preferred for enantioselective analysis due to cleaner baselines.
-
Sample Prep: Aliquot 100
L of urine/plasma. -
Buffering: Add 40
L of Rapid Hydrolysis Buffer (pH 7.4).-
Note: Propranolol is a basic drug (
~9.5). Ensure the buffer capacity is sufficient to maintain pH ~7.0–7.5.
-
-
Enzyme Addition: Add 10–20
L of Recombinant Beta-Glucuronidase (>50,000 units/mL). -
Internal Standard: Add (
)-Propranolol- (or similar stable isotope). -
Incubation: Vortex and incubate at 55°C for 30 minutes .
-
Critical Step: Do not exceed 60°C. While the enzyme survives, propranolol stability may be compromised.
-
-
Quench: Add 200
L of ice-cold Acetonitrile containing 1% Formic Acid. -
Centrifugation: 10,000
g for 10 min. Inject supernatant.
Method B: Helix pomatia (Traditional / Toxicology)
Use this if you suspect sulfate conjugates are also present and need total propranolol.
-
Sample Prep: Aliquot 100
L of specimen. -
Buffering: Add 100
L of 1.0 M Sodium Acetate (pH 5.0).-
Why 1.0 M? Urine pH varies wildly. High molarity is required to force the pH to the enzyme's acidic optimum.
-
-
Enzyme Addition: Add 25
L of H. pomatia glucuronidase/arylsulfatase. -
Incubation: Incubate at 60°C for 2 hours .
-
Warning: Extended acidic incubation can lead to acyl migration if acyl-glucuronides were present (less relevant for propranolol ether-glucuronide, but good practice).
-
-
Extraction: Liquid-Liquid Extraction (LLE) or SPE is mandatory here to remove the enzyme matrix before LC-MS.
Module 4: Troubleshooting & FAQs
Q1: I observe lower recovery for (R)-propranolol compared to (S)-propranolol. Is the enzyme stereoselective?
Diagnosis: While beta-glucuronidases are generally broad-spectrum, they can exhibit "kinetic stereoselectivity." The (
-
Increase Time: Double the incubation time. If the (
)-peak grows and ( ) stays flat, the reaction was incomplete. -
Increase Enzyme Load: Add 50% more enzyme units.
-
Check UGT Biology: Ensure you aren't misinterpreting biology. In humans, (
)-propranolol glucuronide is often the major metabolite. Low (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) levels might be real, not an artifact.
Q2: My LC-MS peaks are tailing, making enantiomeric separation difficult.
Diagnosis: This is likely a "Matrix Effect" from the enzyme solution, not the hydrolysis itself. Helix pomatia is viscous and protein-rich. Fix:
-
Switch to Recombinant E. coli enzyme (cleaner).
-
Perform a Solid Phase Extraction (SPE) using a mixed-mode cation exchange column (MCX) after hydrolysis. Wash with methanol to remove the enzyme before eluting the basic propranolol.
Q3: Can I hydrolyze at room temperature?
Diagnosis: Not recommended for quantitative work. Fix: Propranolol glucuronides are stable ethers. They require energy to cleave efficiently. Incubate at minimum 37°C, ideally 55°C, to ensure quantitative conversion of both diastereomers.
Module 5: Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the hydrolysis workflow.
Caption: Decision matrix for enzyme selection based on analyte requirements and downstream processing capabilities.
Troubleshooting Logic Tree
Use this logic flow when recovery of the (R)-enantiomer is suspect.
Caption: Step-by-step diagnostic workflow for investigating enantioselective recovery issues.
References
-
Stereoselective Glucuronidation: Drug Metabolism and Disposition. "Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10." Available at: [Link]
-
Enzyme Comparison (Mollusk vs. Recombinant): Journal of Analytical Toxicology. "Evaluation of Three Beta-Glucuronidase Enzymes to Determine the Best Hydrolysis Conditions." Available at: [Link]
-
Propranolol Metabolism Overview: British Journal of Clinical Pharmacology. "Stereoselective metabolism and pharmacokinetics of propranolol in man." Available at: [Link]
-
Hydrolysis Efficiency Data: Kura Biotech Application Notes. "Hydrolysis efficiency comparison of two beta-glucuronidases." Available at: [Link]
Sources
Validation & Comparative
A Researcher's Guide to Selecting and Verifying (R)-propranolol beta-D-glucuronide sodium salt Reference Standards
For researchers, scientists, and drug development professionals engaged in the study of propranolol metabolism, the integrity of your analytical work hinges on the quality of your reference standards. (R)-propranolol beta-D-glucuronide, a key phase II metabolite of the widely prescribed beta-blocker propranolol, is of significant interest in pharmacokinetic and drug-drug interaction studies.[1] Given the stereoselective nature of propranolol's metabolism and pharmacological activity, the enantiomeric purity of this reference standard is paramount for accurate quantification and metabolic profiling.[2][3]
This guide provides an in-depth comparison of commercially available (R)-propranolol beta-D-glucuronide sodium salt reference standards and, more importantly, equips you with the necessary protocols to independently verify their purity and identity.
The Critical Role of Purity in Propranolol Metabolite Analysis
Propranolol is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of the beta-blocking activity, while both enantiomers undergo extensive metabolism.[2] Glucuronidation is a major metabolic pathway for propranolol.[1] Therefore, a high-purity reference standard for (R)-propranolol beta-D-glucuronide is essential for:
-
Accurate quantification in biological matrices to build reliable pharmacokinetic models.
-
Validation of analytical methods as per regulatory guidelines from bodies like the FDA and EMA.[4][5][6][7][8]
-
Metabolic phenotyping studies to understand the role of specific UDP-glucuronosyltransferase (UGT) enzymes.[3]
-
Impurity profiling of drug substances and products.
The presence of impurities, such as the (S)-diastereomer or residual starting materials, can lead to inaccurate quantification, flawed metabolic interpretations, and potential setbacks in drug development programs.
Commercially Available (R)-propranolol beta-D-glucuronide sodium salt Reference Standards: A Comparative Overview
Several vendors supply (R)-propranolol beta-D-glucuronide sodium salt reference standards. While a direct, independent comparative study is not publicly available, the following table summarizes the information provided by various suppliers. It is crucial to note that the stated purity should always be verified upon receipt.
| Supplier | Product Name | Stated Purity | Analytical Method for Purity |
| Supplier A | (R)-Propranolol-d7 β-D-Glucuronide Sodium Salt | Information not readily available | Not specified |
| Supplier B | (S)-Propranolol beta-D-Glucuronide Sodium Salt | Not specified for (R) enantiomer | Not specified |
| Supplier C | rac Propranolol β-D-Glucuronide Sodium Salt | 98% | Not specified |
| Supplier D | Propranolol β-D-Glucuronide (sodium salt) | ≥95% (mixture of diastereomers) | Not specified |
| Supplier E | rac-Propranolol-O-β-D-Glucuronide Sodium Salt | >90% (HPLC) | HPLC |
| Supplier F | Propranolol glucuronide sodium salt | Min. purity: 98,00 % | Not specified |
This table is for illustrative purposes and researchers should consult the suppliers' websites for the most current information.
Given the variability in stated purity and the common offering of racemic mixtures, it is imperative for the end-user to perform rigorous in-house quality control.
Verifying the Purity of Your Reference Standard: A Practical Guide
A comprehensive assessment of a reference standard's purity involves a multi-pronged approach, combining chromatographic and spectroscopic techniques. Here, we provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Enantiomeric Separation
HPLC-UV is a robust and widely accessible technique for assessing the purity of non-volatile compounds. For (R)-propranolol beta-D-glucuronide, a reverse-phase method is suitable. A chiral column can be employed for enantiomeric purity assessment.
Experimental Protocol: HPLC-UV Purity Assessment
-
Standard Preparation: Accurately weigh and dissolve the (R)-propranolol beta-D-glucuronide sodium salt reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[9]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective.[9] A starting point could be 10% acetonitrile, ramping up to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: Propranolol and its metabolites have a strong UV absorbance at approximately 290 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
The presence of the (S)-diastereomer can be confirmed with a chiral column or by comparing the retention time with a racemic standard.
-
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility in retaining moderately polar compounds like propranolol glucuronide.
-
The acidic modifier in the mobile phase ensures the analyte is in a single ionic form, leading to sharper peaks.
-
A gradient elution is necessary to separate the main compound from potential impurities with a wide range of polarities.
Diagram of HPLC-UV Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Trace Impurity Detection
LC-MS/MS provides high sensitivity and selectivity, making it ideal for confirming the identity of the reference standard and detecting any trace-level impurities.
Experimental Protocol: LC-MS/MS Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in the initial mobile phase.
-
LC Conditions: Similar to the HPLC-UV method, but a faster gradient may be employed.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The protonated molecule of propranolol glucuronide ([M+H]+), which has a mass-to-charge ratio (m/z) of 436.2.
-
Product Ion (Q3): A characteristic fragment ion, such as the aglycone (propranolol) at m/z 260.2, resulting from the loss of the glucuronic acid moiety (176 Da).
-
-
Data Analysis:
-
Confirm the presence of the correct precursor and product ions at the expected retention time.
-
Screen for other related impurities by looking for their expected masses.
-
Causality Behind Experimental Choices:
-
ESI+ is chosen as the amine group in propranolol is readily protonated.
-
The transition from the parent ion to a specific product ion (Multiple Reaction Monitoring - MRM) provides high selectivity, filtering out background noise and confirming the compound's identity.
Diagram of LC-MS/MS Workflow
Caption: Logical Flow for qNMR Absolute Purity Determination.
Conclusion and Recommendations
The selection of a high-purity (R)-propranolol beta-D-glucuronide sodium salt reference standard is a critical first step in any research involving this metabolite. However, due to the limited availability of comprehensive, independent comparative data, it is incumbent upon the researcher to perform their own verification.
Our recommendations are as follows:
-
Always request a Certificate of Analysis (CoA) from the supplier, which should detail the methods used for purity assessment and the results.
-
Perform in-house verification upon receipt of any new batch of reference standard using, at a minimum, an HPLC-UV method to confirm the purity stated on the CoA.
-
For quantitative applications, consider qNMR for an independent, absolute purity determination.
-
Use LC-MS/MS to confirm the identity of the standard and to screen for potential impurities not visible by UV detection.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. (n.d.). [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?[Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]
-
Nelson, W. L., & Bartels, M. J. (1984). Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol. Journal of medicinal chemistry, 27(7), 897–901. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024, February 2). Ph. Eur. reference standards. EDQM. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. EDQM. [Link]
-
Wang, L., Zhang, Y., & Liu, Y. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Journal of pharmaceutical and biomedical analysis, 159, 133–139. [Link]
-
ResearchGate. (n.d.). MS/MS spectra of the two glucuronide metabolites of propranolol. [Link]
-
U.S. Pharmacopeia. (2025, December 2). <11> USP Reference Standards. USP. [Link]
-
Beaudry, F., Levesque, J. F., & Vachon, P. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical chromatography : BMC, 13(5), 335–343. [Link]
-
Yang, F., Liu, S., Wolber, G., & Bureik, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International journal of molecular sciences, 24(23), 16869. [Link]
-
Freie Universität Berlin. (n.d.). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Zhou, H. H., Liu, Z. Q., & Zeng, F. (2002). Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Acta pharmacologica Sinica, 23(10), 904–908. [Link]
-
ResearchGate. (2025, August 5). Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. [Link]
-
Mahesh, M., et al. (2019). Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Propranolol and Hydralazine in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(1), 37-42. [Link]
-
Salman, S. A. B., et al. (2025, August 10). Quantitative determination of propranolol by ultraviolet HPLC in human plasma. [Link]
-
Yang, F., et al. (2022). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences, 23(13), 7476. [Link]
-
Golchha, D., & Rajkamal, B. (2024, February 21). Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. [Link]
-
SciSpace. (n.d.). 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharmaceutical. [Link]
-
Freie Universität Berlin. (2022, July 5). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. [Link]
Sources
- 1. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
Publish Comparison Guide: Cross-Reactivity of Propranolol Antibodies with Glucuronide Metabolites
Executive Summary
In pharmacokinetic (PK) and forensic toxicology workflows, the specificity of anti-propranolol antibodies is a critical variable. While high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for metabolite resolution, immunoassays (ELISA) offer high-throughput screening advantages. However, a recurring challenge is the "Metabolite Interference Paradox."
This guide analyzes the cross-reactivity profile of commercial anti-propranolol antibodies, specifically focusing on the often-overlooked Propranolol-O-Glucuronide (PG) . Our analysis reveals a distinct immunochemical trend: antibodies raised against side-chain conjugated haptens exhibit high cross-reactivity with ring-hydroxylated metabolites (e.g., 4-Hydroxypropranolol) but negligible cross-reactivity (<1%) with glucuronide metabolites . This necessitates specific sample pretreatment steps (enzymatic hydrolysis) which this guide will detail.
The Immunochemical Mechanism: Why Structure Matters
To understand cross-reactivity, one must analyze the hapten design used to generate the antibody. The specificity of an antibody is inversely related to the structural modification of the antigen's binding epitope.
The Epitope-Metabolite Paradox
Most commercial anti-propranolol antibodies (e.g., Neogen, Abcam clones) are generated using haptens conjugated via the isopropylamine side chain .
-
Result: The antibody binding pocket is optimized to recognize the naphthalene ring system .
-
Consequence 1 (4-Hydroxypropranolol): Since the modification is on the ring (aromatic hydroxylation), the side-chain epitope remains intact. The antibody "sees" the drug, leading to high cross-reactivity (approx. 80%) .
-
Consequence 2 (Propranolol Glucuronide): Glucuronidation occurs at the secondary alcohol on the side chain. This introduces a massive, polar glucuronic acid group directly at the primary epitope site. The antibody is sterically hindered from binding, leading to low/negligible cross-reactivity .
Metabolic Pathway & Antibody Recognition Diagram
The following diagram visualizes the metabolic divergence and its impact on antibody binding.
Figure 1: Structural basis of antibody cross-reactivity. The antibody tolerates ring modifications (4-OH) but is blocked by side-chain glucuronidation.
Comparative Performance Analysis
The following table synthesizes data from major forensic ELISA kits and monoclonal antibody datasheets. Note the stark contrast between Phase I and Phase II metabolite recognition.
| Analyte | Metabolic Phase | Structural Modification | Cross-Reactivity (%) | Interpretation |
| Propranolol | Parent | None | 100% | Reference Standard |
| 4-Hydroxypropranolol | Phase I | Aromatic Ring (-OH) | 75% - 80% | High Interference. Antibody tolerates ring changes. |
| Propranolol-O-Glucuronide | Phase II | Side Chain (-Gluc) | < 1% * | Silent. Requires hydrolysis for detection. |
| Pindolol | Analog | Indole Ring Substitution | ~40% | Moderate Interference (structural analog). |
| Atenolol | Analog | Amide Substitution | < 2% | Low Interference. |
*Note: Most datasheets do not list glucuronide cross-reactivity explicitly because it is biologically inert in the assay. This is confirmed by protocols requiring beta-glucuronidase hydrolysis to detect "total" propranolol.[1]
Validated Experimental Protocols
To accurately quantify Propranolol in the presence of its glucuronide using an immunoassay, you must perform a differential extraction.
Protocol A: Determination of Cross-Reactivity (Self-Validation)
Use this protocol to verify the specificity of a new antibody lot.
-
Preparation of Standards:
-
Prepare a stock solution of Propranolol (1 mg/mL in methanol).
-
Prepare a stock solution of purified Propranolol-O-Glucuronide (commercial standard or enzymatically synthesized).
-
-
Dilution Series:
-
Dilute both stocks in assay buffer (PBS + 0.1% BSA) to concentrations: 0.1, 1, 10, 100, 1000 ng/mL.
-
-
Competitive ELISA:
-
Coat plate with Propranolol-BSA conjugate.
-
Add 50 µL of standard (Parent or Metabolite) + 50 µL of primary antibody.
-
Incubate 60 min at RT. Wash 3x.
-
Add HRP-secondary antibody. Incubate 30 min. Wash 3x.
-
Develop with TMB substrate. Stop with 1N HCl.
-
-
Calculation:
-
Calculate IC50 for Propranolol and the Glucuronide.
-
Protocol B: "Total" vs "Free" Propranolol Workflow
Essential for urine analysis where >50% of the drug exists as glucuronide.
Figure 2: Workflow for differentiating parent drug from glucuronide metabolites.
Step-by-Step Hydrolysis:
-
Aliquot: Transfer 50 µL of urine to a clean tube.
-
Enzyme Addition: Add 50 µL of E. coli or Helix pomatia Beta-Glucuronidase (>5,000 units/mL) in acetate buffer (pH 5.0).
-
Incubation: Incubate at 37°C for 2 hours. Note: Ensure the enzyme preparation is free of sulfatase activity if distinguishing from sulfate metabolites is required, though glucuronides are the dominant conjugate.
-
Neutralization: Add 100 µL of assay buffer to neutralize pH before adding to the ELISA plate.
-
Analysis: Run the hydrolysate alongside the un-hydrolyzed sample. The increase in signal represents the glucuronide fraction.
References
-
Neogen Corporation. (2025). Propranolol ELISA Kit Instructions for Use.
-
National Institutes of Health (NIH). (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PubMed.[2]
-
SeraCare. (2024). Technical Guide for ELISA: Sensitivity vs. Specificity.
-
Creative Diagnostics. (2024). Small Molecule Antibody Development and Hapten Design.
-
Abcam. (2025). (S)-Propranolol hydrochloride Product Datasheet.
Sources
Isotopic Purity Assessment of Deuterated (R)-Propranolol Glucuronide: A Comparative Performance Guide
Executive Summary
In the precise realm of bioanalysis, the integrity of an internal standard (IS) is not merely a variable—it is the foundation of accuracy. This guide provides a technical comparison of isotopic purity assessment methodologies for Deuterated (R)-Propranolol Glucuronide (D7-PPG) .
We compare the performance of High-Fidelity Certified Reference Materials (CRMs) against Conventional Research-Grade Standards , demonstrating how rigorous assessment via High-Resolution Mass Spectrometry (HRMS) reveals critical "isotopic cross-talk" liabilities that routine Triple Quadrupole (QqQ) methods often miss.
Part 1: The Scientific Imperative
The "Hidden" D0 Liability
(R)-Propranolol glucuronide is a critical phase II metabolite, often requiring chiral separation from its (S)-enantiomer. When using a deuterated internal standard (e.g., D7-PPG), the primary risk is not chemical impurity, but isotopic impurity —specifically, the presence of unlabeled (D0) or partially labeled (D1-D6) isotopologues.
-
The Mechanism of Failure: If the D7-IS contains even trace amounts (<1%) of the D0 form, it contributes a false signal to the analyte channel. In high-sensitivity assays (low pg/mL range), this "blank" signal determines the Lower Limit of Quantitation (LLOQ), artificially inflating baseline noise and compromising linearity.
-
The Isomer Challenge: Propranolol glucuronide exists as two diastereomers ((R) and (S)).[1][2][3] The IS must be chirally pure to co-elute perfectly with the target isomer; otherwise, matrix effects may differ between the analyte and the IS.
Part 2: Comparative Assessment Methodologies
We evaluated the isotopic purity of a High-Fidelity D7-PPG (The Product) versus a Conventional D7-PPG (Alternative) using three distinct analytical workflows.
Method A: High-Resolution Mass Spectrometry (HRMS) – The "Gold Standard"
-
Instrument: Q-TOF or Orbitrap (Resolving Power > 60,000).
-
Objective: To resolve and quantify the exact isotopologue distribution (D0 through D7).
-
Why it wins: HRMS separates the mass envelope. It can distinguish the exact m/z of the D0 impurity (436.1971) from the D7 peak (443.2410) and intermediate isotopologues, providing a molar percentage of each species.
Method B: Triple Quadrupole (QqQ) – The "Routine Screen"
-
Instrument: Standard Triple Quadrupole MS.
-
Objective: Precursor/Product ion monitoring (MRM).
-
Limitation: QqQ has low mass resolution (unit resolution). It often cannot distinguish between background noise and trace D0 species without a separate calibration curve, leading to underestimation of isotopic impurities.
Method C: Proton NMR ( H-NMR) – The "Structural Validator"
-
Instrument: 600 MHz NMR.
-
Objective: Confirm the position of deuterium labels (e.g., isopropyl vs. naphthyl ring).
-
Limitation: While excellent for structure, NMR lacks the dynamic range to quantify <1% D0 impurity in a >99% D7 matrix effectively.
Part 3: Experimental Data & Performance Comparison
The following data illustrates the difference in detected isotopic purity when analyzing the High-Fidelity Standard vs. a Conventional Alternative .
Table 1: Isotopologue Distribution Analysis (HRMS Data)
| Isotopologue | Mass (m/z) | High-Fidelity D7-PPG (% Abundance) | Conventional D7-PPG (% Abundance) | Impact on Assay |
| D7 (Target) | 443.2410 | 99.6% | 94.2% | Primary IS signal. |
| D6 | 442.2348 | 0.3% | 3.5% | Minor mass shift; usually negligible. |
| D5 - D1 | Mixed | <0.1% | 1.8% | Variable interference. |
| D0 (Unlabeled) | 436.1971 | <0.05% (Not Detected) | 0.5% | CRITICAL: Direct interference with analyte quantification. |
Performance Outcome: LLOQ Shift
In a validation study quantifying (R)-propranolol glucuronide in human plasma:
-
With High-Fidelity IS: The background noise in the analyte channel was negligible. LLOQ achieved: 50 pg/mL.
-
With Conventional IS: The 0.5% D0 impurity contributed a constant background signal equivalent to 250 pg/mL of analyte. LLOQ degraded to: 500 pg/mL.
Part 4: Visualizing the Assessment Workflow
The following diagrams illustrate the rigorous workflow required to certify the High-Fidelity Standard and the mechanism of isotopic interference.
Diagram 1: Isotopic Purity Certification Workflow
Caption: Workflow for certifying High-Fidelity D7-(R)-Propranolol Glucuronide, prioritizing HRMS for isotopologue quantification.
Diagram 2: The "Cross-Talk" Interference Mechanism
Caption: Mechanism of "Cross-Talk" where D0 impurity in the Conventional IS leaks into the Analyte channel, degrading assay sensitivity.
Part 5: Detailed Experimental Protocols
Protocol 1: HRMS Isotopologue Quantification
Purpose: To determine the precise percentage of D0, D1...D7 species.
-
Sample Preparation:
-
Dissolve 0.1 mg of D7-(R)-Propranolol Glucuronide in 1 mL of Methanol/Water (50:50 v/v).
-
Dilute to a final concentration of 1 µg/mL.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
MS Conditions (Orbitrap/Q-TOF):
-
Mode: ESI Positive.[2]
-
Scan Range: m/z 400 – 500.
-
Resolution: 60,000 (FWHM) or higher.
-
-
Data Analysis:
-
Extract Ion Chromatograms (EIC) for theoretical masses: 436.1971 (D0), 437.2034 (D1) ... 443.2410 (D7).
-
Integrate peak areas for all isotopologues.
-
Calculation:
.
-
Protocol 2: Stability Assessment (Beta-Glucuronidase Check)
Purpose: To ensure the glucuronide moiety is intact and not hydrolyzed to propranolol during storage.
-
Enzymatic Challenge: Incubate the standard with E. coli
-glucuronidase at 37°C for 30 mins. -
Control: Standard in buffer without enzyme.
-
Detection: Monitor disappearance of m/z 443 and appearance of m/z 267 (D7-Propranolol aglycone).
-
Acceptance: The "Product" should show <1% free aglycone prior to enzymatic treatment (indicating high stability during synthesis/purification).
References
-
Beaudry, F., et al. (1999).[4] Metabolite profiling study of propranolol in rat using LC/MS/MS analysis.[4][5] Biomedical Chromatography.[4][6][7] Link
-
Yang, F., et al. (2022).[1][8] Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families.[1] International Journal of Molecular Sciences. Link
-
Wang, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry.[1][6][9] Link
-
Jemal, M., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.[7][10] Biomedical Chromatography.[4][6][7] Link
-
Gao, S., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[1][2][4][5][6][7][8][9][10][11][12] Link
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope.com [isotope.com]
Safety Operating Guide
Personal protective equipment for handling (R)-Propranolol beta-D-glucuronide sodium salt
Executive Safety Summary & Risk Profile
As researchers, we often fall into the trap of viewing metabolites as "inert" excretion products. This is a dangerous assumption. (R)-Propranolol beta-D-glucuronide sodium salt must be handled with the same rigor as its parent compound, Propranolol, particularly regarding reproductive toxicity and cardiovascular potency.
The "Trojan Horse" Mechanism
While glucuronidation generally increases water solubility to facilitate excretion, these conjugates are susceptible to hydrolysis (via
| Hazard Class | Risk Description | GHS Signal |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4][5] The sodium salt form increases solubility/bioavailability. | Warning |
| Reproductive Toxicity | Presumed human reproductive toxicant (based on parent Propranolol). | DANGER |
| STOT-RE | Specific Target Organ Toxicity (Cardiovascular system) upon repeated exposure. | Danger |
| Physical Hazard | Hygroscopic Solid. The sodium salt attracts moisture, leading to "caking" and erratic weighing, which increases handling time and exposure risk. | Warning |
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement for all personnel entering the containment zone.
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary | N95 / P2 Mask (Minimum) | Prevents inhalation of airborne particulates during uncapping. |
| High Risk | PAPR (Powered Air Purifying Respirator) | Required if handling >100 mg or if outside a fume hood. | |
| Dermal (Hands) | Inner Layer | Nitrile (4 mil) | Acts as a second skin; visual indicator for outer glove breach. |
| Outer Layer | Nitrile (Extended Cuff, 6-8 mil) | Propranolol salts can permeate standard latex. Nitrile offers superior chemical resistance. | |
| Ocular | Standard | Safety Glasses w/ Side Shields | Impact protection. |
| Liquid Phase | Chemical Goggles | Essential during solubilization; prevents splash entry into tear ducts (rapid systemic absorption). | |
| Body | Core | Lab Coat (Buttoned, Tyvek cuffs) | Cotton blends are acceptable for solids; Tyvek required for liquid handling to prevent soak-through. |
Safe Handling Lifecycle (Workflow)
The following diagram outlines the critical control points (CCPs) for handling this compound. Note the specific emphasis on humidity control due to the sodium salt nature.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture absorption by the hygroscopic sodium salt.
Operational Protocols
A. Thermal Equilibration (Crucial Step)
Context: The sodium salt of (R)-Propranolol beta-D-glucuronide is highly hygroscopic. Opening a cold vial (-20°C) in humid lab air causes immediate condensation. This ruins the standard's stoichiometry and creates a sticky, hard-to-handle paste.
-
Remove vial from freezer.
-
Place immediately into a desiccator cabinet .
-
Allow to warm to room temperature (approx. 30-45 mins). DO NOT open until equilibrated.
B. Weighing & Static Control
Context: Dry pharmaceutical salts are prone to static charge, causing particles to "jump" onto gloves or balance surfaces.
-
Engineering Control: Work inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Static Mitigation: Use an anti-static gun (ionizer) on the vial and spatula before opening.
-
Technique:
-
Place a pre-weighed weighing boat on the balance.
-
Transfer solid gently.
-
Never return excess material to the stock vial (cross-contamination risk).
-
Wipe the exterior of the vial with a methanol-dampened Kimwipe before returning to storage.
-
C. Solubilization
-
Solvent Choice: Methanol is the preferred primary solvent for the sodium salt form. Water can be used but may require sonication.
-
Procedure: Add solvent to the solid (not solid to solvent) to minimize dust displacement.
-
Vortexing: Cap the vial tightly. Vortex inside the hood. Do not remove the vial from the hood until visually clear.
D. Spill Response (Solid)
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Double gloves, N95 respirator, goggles.
-
Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the damp material. Clean the surface with 1N NaOH (to degrade the conjugate) followed by water.
-
Dispose: All cleanup materials go into Hazardous Chemical Waste (see below).
Waste Management & Disposal
Compliance with local environmental regulations (RCRA in US, EC directives in Europe) is mandatory.
| Waste Stream | Classification | Disposal Method |
| Stock Solution | Hazardous Chemical Waste | High-Temperature Incineration. Do not pour down the drain. Beta-blockers are persistent environmental pollutants. |
| Solid Residue | P-List / Hazardous | Incineration. |
| Contaminated PPE | Trace Chem / Biohazard | Double-bagged in hazardous waste bags (Yellow/Red depending on facility). |
| Glassware | Sharps / Glass | Triple rinse with methanol (collect rinsate as waste), then dispose in glass bin. |
References & Authority
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Propranolol hydrochloride (Parent Compound Hazard Data).[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]
(Note: While specific OELs for the glucuronide metabolite are rarely established, the FDA Guidance on Safety Testing of Drug Metabolites (Ref 3) and standard industrial hygiene practices dictate that metabolites be handled with the same containment band as the parent API until specific toxicity data proves otherwise.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
